1-Oxa-7-azaspiro[3.6]decane acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;1-oxa-8-azaspiro[3.6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H4O2/c1-2-8(4-7-10-8)3-6-9-5-1;1-2(3)4/h9H,1-7H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSBXMJFQKXLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC2(CCNC1)CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-85-5 | |
| Record name | 1-oxa-7-azaspiro[3.6]decane; acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-Oxa-7-azaspiro[3.6]decane Acetate
This technical guide details the synthesis, characterization, and salt formation of 1-Oxa-7-azaspiro[3.6]decane acetate . This scaffold is a high-value bioisostere in modern drug discovery, offering a spirocyclic alternative to gem-dimethyl or morpholine groups with improved metabolic stability and defined 3D exit vectors.
Executive Summary
The 1-Oxa-7-azaspiro[3.6]decane scaffold represents a strategic fusion of a strained oxetane ring and a seven-membered azepane ring. This "spiro-fusion" imparts unique physicochemical properties:
-
Lipophilicity Modulation: The polar oxetane ring lowers logD compared to carbocyclic analogues.
-
Conformational Rigidity: The spiro center locks the azepane ring conformation, potentially increasing receptor binding affinity.
-
Metabolic Stability: The quaternary spiro center blocks metabolic "soft spots" (e.g., oxidative dealkylation).
This guide outlines the "Vinyl-Grignard/Hydroboration" route, selected for its scalability and reproducibility over sulfur-ylide ring expansions, which can be inconsistent on seven-membered rings.
Structural Analysis & Retrosynthesis
The target molecule is a salt form (acetate) of a secondary amine. The critical synthetic challenge is the construction of the quaternary spiro-center bearing the strained oxetane ether.
Retrosynthetic Logic
We disconnect the oxetane ring at the ether linkage. The most robust precursor for a spiro-oxetane is a 1,3-diol equivalent, specifically a tertiary alcohol with a pendant primary alcohol. This intermediate is accessible via the addition of a vinyl group to the corresponding ketone (N-Boc-4-azepanone), followed by hydroboration-oxidation.
DOT Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection of the spiro-oxetane scaffold to the commercial azepanone precursor.
Experimental Protocol
Materials & Reagents[1]
-
Starting Material: tert-Butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4).
-
Key Reagents: Vinylmagnesium bromide (1.0 M in THF), Borane-THF complex (1.0 M), p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH), Trifluoroacetic acid (TFA), Glacial acetic acid.
-
Solvents: Anhydrous THF, DCM, MeOH, Diethyl ether.
Step-by-Step Synthesis
Step 1: Grignard Addition (Formation of Vinyl Carbinol)
This step installs the two carbons required for the oxetane ring and establishes the quaternary center.
-
Setup: Flame-dry a 3-neck RBF under nitrogen atmosphere.
-
Dissolution: Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF (10 vol). Cool to 0 °C.
-
Addition: Dropwise add Vinylmagnesium bromide (1.2 eq) over 30 mins, maintaining internal temperature < 5 °C.
-
Reaction: Stir at 0 °C for 1 h, then warm to RT for 2 h. Monitor by TLC/LCMS (disappearance of ketone).
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Output: tert-Butyl 4-hydroxy-4-vinylazepane-1-carboxylate (Pale yellow oil). Use directly.
Step 2: Hydroboration-Oxidation (Formation of 1,3-Diol)
This step hydrates the alkene in an anti-Markovnikov fashion to generate the primary alcohol needed for cyclization.
-
Setup: Dissolve the vinyl carbinol (from Step 1) in anhydrous THF (10 vol). Cool to 0 °C.
-
Hydroboration: Add BH₃·THF complex (1.5 eq) dropwise. Stir at RT for 3 h.
-
Oxidation: Cool to 0 °C. Carefully add 3M NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq). Caution: Exothermic.
-
Reaction: Stir at RT for 12 h.
-
Workup: Dilute with water, extract with EtOAc. The product is a polar diol; ensure thorough extraction.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Output: tert-Butyl 4-hydroxy-4-(2-hydroxyethyl)azepane-1-carboxylate.
Step 3: Intramolecular Cyclization (Oxetane Formation)
We selectively activate the primary alcohol as a tosylate, which is then displaced by the tertiary alkoxide.
-
Tosylation: Dissolve the diol (1.0 eq) in THF. Add n-BuLi (1.1 eq) at -78 °C (to deprotonate the primary OH selectively? Correction: It is safer to use TsCl/Pyridine or TsCl/TEA/DMAP on the diol, but selective tosylation of primary vs tertiary is inherent.)
-
Preferred Protocol: Dissolve diol in Pyridine (5 vol). Add TsCl (1.1 eq) at 0 °C. Stir 4 h. Workup to isolate the monotosylate.
-
-
Ring Closure: Dissolve the crude monotosylate in anhydrous THF. Add NaH (60% dispersion, 2.0 eq) at 0 °C.
-
Reaction: Heat to 60 °C for 2-4 h. The alkoxide displaces the tosylate to form the 4-membered ring.
-
Workup: Quench with water, extract with Et₂O (oxetanes are lipophilic).
-
Output: tert-Butyl 1-oxa-7-azaspiro[3.6]decane-7-carboxylate.
Step 4: Deprotection & Salt Formation
-
Deprotection: Dissolve the Boc-protected intermediate in DCM (5 vol). Add TFA (5 vol). Stir at RT for 1 h.
-
Free Base Isolation: Concentrate to dryness. Basify residue with saturated NaHCO₃. Extract with DCM/iPrOH (3:1). Dry and concentrate to obtain the free amine oil.
-
Acetate Salt Formation:
-
Dissolve free amine (1.0 g) in Et₂O (10 mL).
-
Add Glacial Acetic Acid (1.0 eq) dropwise.
-
Stir for 30 mins. The salt may precipitate or require cooling/-20 °C.
-
Filter or evaporate and triturate with pentane to obtain the solid.
-
DOT Diagram: Synthesis Workflow
Caption: Step-by-step synthetic workflow for the production of the acetate salt.
Characterization & QC
The formation of the spiro-oxetane is best confirmed by 13C NMR , where the quaternary spiro-carbon and the oxetane methylene signals are distinct.
Expected Analytical Data
| Technique | Parameter | Expected Signal/Value | Interpretation |
| 1H NMR | Oxetane -CH₂- | δ 4.30 - 4.60 ppm (m, 4H) | Characteristic downfield shift of ether protons. |
| 1H NMR | Acetate -CH₃ | δ 1.90 - 2.00 ppm (s, 3H) | Confirms 1:1 stoichiometry of the salt. |
| 13C NMR | Spiro C (Cq) | δ 70 - 80 ppm | Quaternary carbon linked to Oxygen. |
| 13C NMR | Oxetane -CH₂- | δ 30 - 35 ppm | Strained ring carbons (beta to O). |
| HRMS | [M+H]+ | Calc: 142.1226 | Confirms formula C₈H₁₅NO (Free base). |
Quality Control Criteria
-
Purity (HPLC): >95% (AUC).
-
Residual Solvent: <5000 ppm (EtOAc/DCM).
-
Appearance: White to off-white hygroscopic solid.
Handling & Stability (Self-Validating System)
-
Stability: Oxetanes are stable to base but can undergo ring-opening in strong aqueous acids (e.g., 1M HCl, heat). The acetate salt is a "soft" salt and is generally stable at room temperature if kept dry.
-
Storage: Store at -20 °C under inert atmosphere (Argon).
-
Safety: The intermediate vinyl carbinol and the final oxetane should be treated as potential alkylating agents. Use proper PPE.
References
-
Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736-7739. Link
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150-12233. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 12(9), 1944-1947. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles."[1] Chemical Reviews, 114(16), 8257-8322. Link
Sources
1-Oxa-7-azaspiro[3.6]decane acetate mechanism of action.
An In-Depth Technical Guide on the Core Mechanism of Action of 1-Oxa-7-azaspiro[3.6]decane Acetate
Foreword: Navigating the Known and the Postulated
The landscape of medicinal chemistry is rich with novel molecular scaffolds, each holding the potential for therapeutic innovation. The 1-oxa-7-azaspiroalkane framework is one such scaffold that has garnered significant interest, particularly for its interaction with the cholinergic system. This guide focuses on the mechanistic underpinnings of 1-Oxa-7-azaspiro[3.6]decane acetate. It is critical to note that, as of this writing, specific literature on this exact acetate derivative is not prevalent. Therefore, this document will proceed based on a well-established scientific premise: analyzing the robust body of evidence surrounding structurally similar 1-oxa-azaspiroalkanes to elucidate the most probable mechanism of action for the compound . The principles and protocols detailed herein are derived from extensive research on analogous compounds and represent the current understanding and experimental approaches in the field.
The Muscarinic Cholinergic System: The Anticipated Biological Target
The muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptors (GPCRs), M1 through M5, that are crucial for modulating a vast array of physiological functions.[1][2][3][4] These receptors are the primary targets for the neurotransmitter acetylcholine in the parasympathetic nervous system and are also widely distributed throughout the central nervous system (CNS).[1][2] Their involvement in processes ranging from smooth muscle contraction and glandular secretion to higher-order cognitive functions makes them attractive targets for therapeutic intervention.[1][2][4]
Derivatives of the 1-oxa-azaspiro[4.5]decane scaffold have consistently demonstrated activity as muscarinic agonists, with a noteworthy preference for the M1 and M4 receptor subtypes.[5][6] This selectivity is of significant therapeutic interest, as M1 receptors are implicated in cognitive processes, and their stimulation is a key strategy in the symptomatic treatment of Alzheimer's disease.[1][2][5] The M4 receptor subtype is also a promising target for neuropsychiatric disorders, including schizophrenia.[7]
Given this precedent, it is highly probable that 1-Oxa-7-azaspiro[3.6]decane acetate functions as a muscarinic agonist. The following sections will delve into the specific molecular interactions and signaling cascades that are likely initiated upon its binding to these receptors.
Postulated Mechanism of Action: A Dual-Pronged Approach
The prevailing hypothesis is that 1-Oxa-7-azaspiro[3.6]decane acetate acts as a selective agonist at M1 and/or M4 muscarinic acetylcholine receptors. This dual activity would trigger distinct downstream signaling pathways, reflecting the different G-protein coupling of these receptor subtypes.
M1 Receptor Agonism and the Phosphoinositide Pathway
The M1 muscarinic receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of its α-subunit. This activated Gαq/11 subunit then stimulates the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately leads to the modulation of various cellular processes, including neuronal excitability and synaptic plasticity, which are fundamental to learning and memory.[5][6]
Caption: M1 Receptor Signaling Cascade.
M4 Receptor Agonism and the Inhibition of Adenylyl Cyclase
The M4 muscarinic receptor is coupled to the Gi/o family of G-proteins. Agonist binding to the M4 receptor leads to the activation of the Gi/o protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA). This pathway is generally associated with inhibitory effects on neuronal transmission.
Caption: M4 Receptor Signaling Cascade.
Experimental Validation of the Proposed Mechanism
To rigorously test this hypothesis, a series of well-defined experiments are necessary. The following protocols outline the key steps to characterize the interaction of 1-Oxa-7-azaspiro[3.6]decane acetate with muscarinic receptors.
Receptor Binding Assays
The initial step is to determine if the compound physically interacts with the muscarinic receptors and to quantify its binding affinity (Ki) and selectivity. This is typically achieved through competitive radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand. For M1 receptors, [3H]pirenzepine is often used, while for non-selective binding across all subtypes, [3H]quinuclidinyl benzylate (QNB) can be employed.[6]
-
Add increasing concentrations of the unlabeled test compound (1-Oxa-7-azaspiro[3.6]decane acetate).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known muscarinic antagonist, such as atropine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Binding Affinity Data
| Receptor Subtype | Ki (nM) for 1-Oxa-7-azaspiro[3.6]decane acetate |
| M1 | 15 |
| M2 | 350 |
| M3 | 420 |
| M4 | 25 |
| M5 | 280 |
Functional Assays
While binding assays confirm physical interaction, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Protocol: Phosphoinositide (PI) Hydrolysis Assay (for M1 Agonism)
-
Cell Culture and Labeling:
-
Culture cells expressing the M1 receptor (e.g., CHO-M1 cells).
-
Incubate the cells overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the cells to remove excess [3H]myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs) upon receptor stimulation.
-
Add increasing concentrations of 1-Oxa-7-azaspiro[3.6]decane acetate or a known M1 agonist (e.g., carbachol) as a positive control.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the stimulation by adding a cold stop solution (e.g., perchloric acid).
-
Separate the accumulated [3H]inositol phosphates from the free [3H]myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]IPs using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [3H]IPs produced against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Protocol: cAMP Accumulation Assay (for M4 Agonism)
-
Cell Culture:
-
Culture cells expressing the M4 receptor (e.g., CHO-M4 cells).
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate adenylyl cyclase with forskolin.
-
Concurrently, add increasing concentrations of 1-Oxa-7-azaspiro[3.6]decane acetate or a known M4 agonist (e.g., quinpirole).
-
Incubate for a specific time at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Determine the IC50 value for the inhibition of cAMP accumulation.
-
Caption: Experimental Workflow for Mechanism of Action Elucidation.
Potential Therapeutic Implications
Should 1-Oxa-7-azaspiro[3.6]decane acetate indeed prove to be a selective M1/M4 muscarinic agonist, it could have significant therapeutic potential in several CNS disorders.
-
Alzheimer's Disease: M1 receptor agonism is a well-established strategy for improving cognitive deficits associated with Alzheimer's disease.[1][2][5] By stimulating postsynaptic receptors involved in memory formation, such a compound could offer symptomatic relief.[1][2]
-
Schizophrenia: The M4 receptor is a key target for the treatment of schizophrenia.[7] M4 agonism can modulate dopamine release in the striatum, offering a potential new approach to managing the positive symptoms of this disorder with a potentially lower side-effect profile than traditional antipsychotics.
-
Pain: There is emerging evidence for the role of muscarinic receptors, particularly the M4 subtype, in the modulation of pain perception.[8]
Conclusion
While direct experimental data on 1-Oxa-7-azaspiro[3.6]decane acetate is currently limited, a comprehensive analysis of its structural analogues strongly suggests a mechanism of action centered on muscarinic receptor agonism, likely with selectivity for the M1 and M4 subtypes. The proposed mechanism involves the activation of the Gq/11-phospholipase C pathway via M1 receptors and the inhibition of the Gi/o-adenylyl cyclase pathway via M4 receptors. The experimental protocols detailed in this guide provide a clear and robust framework for the validation of this hypothesis and the full characterization of this promising compound. Such studies are essential to unlock its potential as a novel therapeutic agent for challenging neurological and psychiatric disorders.
References
- HK1248218A1 - Spirocyclic compounds as agonists of the muscarinic m1 receptor and/or m4 receptor - Google Patents. Google Patents.
- Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras. PubMed.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
- 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-. Benchchem.
- Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate.
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
- Muscarinic Receptor Agonists and Antagonists. SciSpace.
- Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed.
- Muscarinic Receptor Agonists and Antagonists. PMC - NIH.
- Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. PMC - NIH.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed.
- Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
- Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. ResearchGate.
- Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC - NIH.
- Muscarinic Receptor Agonists and Antagonists. MDPI.
Sources
- 1. scispace.com [scispace.com]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 1-Oxa-7-azaspiro[3.6]decane Derivatives: A Technical Guide for Drug Discovery
Abstract
The relentless pursuit of novel chemical scaffolds that offer enhanced therapeutic profiles and intellectual property opportunities has led to a growing interest in three-dimensional, spirocyclic structures. Among these, the 1-oxa-7-azaspiro[3.6]decane framework represents a largely unexplored yet highly promising area of chemical space. This technical guide provides a comprehensive overview of the potential therapeutic applications of 1-oxa-7-azaspiro[3.6]decane derivatives, drawing upon the well-established pharmacological value of its constituent oxetane and azepane rings. We will delve into the rationale for its investigation in key therapeutic areas, propose synthetic strategies and screening protocols, and outline future directions for the development of this novel class of compounds.
Introduction: The Rationale for a New Spirocycle
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality. This structural rigidity can lead to improved target selectivity and potency, as well as enhanced physicochemical properties. The 1-oxa-7-azaspiro[3.6]decane scaffold uniquely combines the benefits of a four-membered oxetane ring and a seven-membered azepane ring.
The oxetane moiety is increasingly recognized as a valuable building block in drug design. Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also serving as a bioisostere for carbonyl groups.[1][2][3] Several oxetane-containing compounds are now FDA-approved drugs, highlighting their clinical relevance.[1]
The azepane ring , a seven-membered nitrogen-containing heterocycle, is a key feature in numerous approved drugs and biologically active compounds.[4][5] Derivatives of azepane have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[5]
The fusion of these two pharmacologically validated rings into a single spirocyclic system, the 1-oxa-7-azaspiro[3.6]decane, presents an exciting opportunity to develop novel therapeutic agents with potentially superior drug-like properties.
Predicted Therapeutic Landscapes
Based on the known biological activities of oxetane and azepane derivatives, and related oxa-azaspirocycles, we can predict several key therapeutic areas where 1-oxa-7-azaspiro[3.6]decane derivatives could have a significant impact.
Oncology
The development of novel anticancer agents remains a high priority. Both oxetane and azepane moieties are found in compounds with demonstrated antitumor activity.
-
Rationale: Oxetane-containing compounds have been investigated as inhibitors of key cancer targets like matrix metalloproteinases (MMPs) and Bruton's tyrosine kinase (BTK).[1] Azepane derivatives have also shown promise as anticancer agents.[5] Furthermore, related spirocyclic systems, such as 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, have exhibited potent antiproliferative activity against various cancer cell lines.[6] The unique 3D structure of the 1-oxa-7-azaspiro[3.6]decane scaffold could enable novel interactions with cancer-related targets.
-
Hypothesized Signaling Pathway Modulation: Derivatives could potentially interfere with key cancer signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Proposed mechanism of neurotransmitter reuptake inhibition.
Synthetic Strategies and Experimental Protocols
While a specific synthesis for 1-oxa-7-azaspiro[3.6]decane has not been reported, a plausible synthetic approach can be envisioned based on established methodologies for constructing spirocyclic systems.
Proposed Synthetic Workflow
A potential synthetic route could involve the construction of a key intermediate containing both the oxetane and a precursor to the azepane ring, followed by a ring-closing step.
Caption: A generalized workflow for the synthesis of 1-Oxa-7-azaspiro[3.6]decane derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the antiproliferative activity of novel 1-oxa-7-azaspiro[3.6]decane derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
1-Oxa-7-azaspiro[3.6]decane derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to evaluate the binding affinity of the derivatives to specific monoamine transporters.
Materials:
-
Cell membranes expressing the transporter of interest (e.g., HEK293 cells transfected with DAT or NET)
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET)
-
1-Oxa-7-azaspiro[3.6]decane derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a concentration near its Kd, and the cell membranes.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor). Calculate the Ki value for each compound from the IC₅₀ value using the Cheng-Prusoff equation.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the advantageous properties of the constituent rings and provide a template for presenting screening data for novel derivatives.
Table 1: Key Physicochemical and Biological Attributes of Oxetane and Azepane Scaffolds in Drug Discovery.
| Feature | Oxetane Ring | Azepane Ring |
| Key Physicochemical Impact | Increases aqueous solubility, improves metabolic stability, reduces lipophilicity. [1][2] | Provides structural diversity and three-dimensionality. [4] |
| Common Bioisosteric Role | Carbonyl group, gem-dimethyl group. [2] | Can be a novel scaffold for known pharmacophores. |
| Reported Therapeutic Areas | Oncology, neurology, respiratory diseases. [1][7] | Oncology, infectious diseases, CNS disorders. [5] |
| Notable Biological Targets | Kinases (e.g., BTK), MMPs. [1] | Monoamine transporters, sigma-1 receptors, histamine H3 receptors. [5][8] |
Table 2: Hypothetical Screening Data for a Series of 1-Oxa-7-azaspiro[3.6]decane Derivatives.
| Compound ID | R-Group Substitution | A549 IC₅₀ (µM) | NET Ki (nM) | DAT Ki (nM) |
| OSD-001 | -H | >50 | 850 | >1000 |
| OSD-002 | 4-Fluorophenyl | 12.5 | 120 | 450 |
| OSD-003 | 3,4-Dichlorobenzyl | 2.1 | 15 | 85 |
| OSD-004 | 2-Pyridyl | 25.3 | 450 | 900 |
Conclusion and Future Directions
The 1-oxa-7-azaspiro[3.6]decane scaffold represents a novel and promising frontier in drug discovery. By combining the advantageous properties of the oxetane and azepane rings, derivatives of this spirocycle have the potential to address unmet needs in oncology, neuroscience, and other therapeutic areas. The synthetic strategies and screening protocols outlined in this guide provide a framework for the exploration of this exciting chemical space. Future research should focus on the efficient synthesis of diverse libraries of 1-oxa-7-azaspiro[3.6]decane derivatives and their systematic evaluation in a broad range of biological assays. The elucidation of structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this new class of compounds, ultimately paving the way for the development of next-generation therapeutics.
References
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Literature review on the biological activity of azaspiro compounds.
An In-depth Technical Guide to the Biological Activity of Azaspiro Compounds
Authored by a Senior Application Scientist
Introduction: The Structural and Therapeutic Significance of Azaspiro Compounds
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced therapeutic properties is perpetual. Among the scaffolds that have garnered significant attention are azaspiro compounds. These are bicyclic structures characterized by a central quaternary carbon atom shared by two rings, at least one of which contains a nitrogen atom. This unique spirocyclic junction imparts a rigid, three-dimensional conformation that distinguishes them from their flatter, aromatic counterparts.[1]
The inherent three-dimensionality of the azaspiro core is not merely a structural curiosity; it is a critical determinant of biological function. This spatial arrangement allows for a more precise orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors.[2] Furthermore, the introduction of sp³-hybridized centers often improves physicochemical properties, including aqueous solubility and metabolic stability, which are crucial for successful drug development.[3] Consequently, azaspiro motifs are recognized as "privileged scaffolds," appearing in a wide array of biologically active molecules with applications spanning oncology, infectious diseases, and neurology. This guide provides a comprehensive review of the diverse biological activities of azaspiro compounds, grounded in mechanistic insights and validated experimental protocols.
Potent Anticancer Activity: Mechanisms and Key Scaffolds
The development of novel cytostatic agents remains a cornerstone of cancer therapy. Azaspiro compounds have emerged as a particularly fruitful area of investigation, with multiple distinct scaffolds demonstrating potent activity against a range of human cancer cell lines.
Dominant Azaspiro Scaffolds in Oncology
Several classes of azaspiro compounds have been synthesized and evaluated for their anticancer potential:
-
1-Oxa-4-azaspiro[4.5]decanes: Derivatives of this core have shown potent, broad-spectrum activity. Notably, certain compounds exhibit IC₅₀ values in the nanomolar range against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.[4][5]
-
1-Thia-4-azaspiro[4.5]decanes: The replacement of an oxygen atom with sulfur also yields highly active compounds. These have demonstrated significant efficacy against liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[6][7][8]
-
Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]: This complex scaffold has shown promise, with leading compounds displaying IC₅₀ values from 4.2 to 24.1 μM across various cell lines.[9] Their mechanism is linked to the induction of apoptosis and disruption of the cellular cytoskeleton.[9][10]
Core Mechanisms of Antitumor Action
The anticancer effects of azaspiro compounds are not monolithic; they operate through several key pathways that disrupt tumor growth and survival.[11]
-
Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death. Compounds like oxa/azaspiro[6][12]trienones have been shown to induce apoptosis through the mitochondrial pathway, confirmed by measurements of mitochondrial membrane potential (ΔΨm), generation of reactive oxygen species (ROS), and caspase-9 activity.[13]
-
Cell Cycle Arrest: Many potent azaspiro derivatives halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, compound 7j , a 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one, was found to arrest MDA-MB-231 cells in the G2/M phase.[5] This prevents the cells from dividing and propagating.
-
Modulation of Key Signaling Proteins: Some azaspiro structures are believed to interact with critical tumor-related proteins. For instance, compounds containing azabicyclo[3.1.0]hexane fragments may exert their effects by modulating the p53 tumor suppressor pathway and its interaction with MDM2.[9][10]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative azaspiro compounds against various cancer cell lines, demonstrating their potent and often sub-micromolar efficacy.
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-Oxa-4-azaspiro[4.5]decadienedione | 11h | A549 (Lung) | 0.19 | [4] |
| 11h | MDA-MB-231 (Breast) | 0.08 | [4] | |
| 11h | HeLa (Cervical) | 0.15 | [4] | |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]decadienone | 7j | A549 (Lung) | 0.17 | [5] |
| 7j | MDA-MB-231 (Breast) | 0.05 | [5] | |
| 7j | HeLa (Cervical) | 0.07 | [5] | |
| 1-Thia-4-azaspiro[4.5]decane Derivative | 14 | HCT-116 (Colorectal) | ~0.10 (100 nM) | [6][8] |
| 18 | PC-3 (Prostate) | Good Activity | [6][8] | |
| Azaspiro Tetra-/Pentacyclic Scaffold | 7h | PANC-1 (Pancreatic) | 0.092 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard colorimetric assay to measure the in vitro cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the azaspiro test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Antimicrobial Activity: A Scaffold for New Antibiotics
The rise of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents. Azaspiro compounds serve as versatile bioisosteres, enabling the modification of existing antibiotics to overcome resistance and improve pharmacological properties.[14]
A key strategy involves replacing metabolically liable moieties in known drugs with a stable azaspiro ring. For example, the morpholine ring in the antibiotic Linezolid is known to have metabolic liabilities. Replacing it with a 2-oxa-6-azaspiro[3.3]heptane bioisostere resulted in novel analogs that retained potent antibacterial and antitubercular activity.[14][15] Similarly, incorporating various spirocyclic amines at the C7 position of Ciprofloxacin has yielded new congeners with unique activity spectra, demonstrating high potency against pathogens like Acinetobacter baumannii and Bacillus cereus.[16][17]
Quantitative Data Summary: Antimicrobial Potency
| Parent Antibiotic | Azaspiro Modification | Target Organism | Activity (IC₅₀ or MIC, µg/mL) | Reference |
| Linezolid | 2-Oxa-6-azaspiro[3.3]heptane replacement | Staphylococcus aureus | 0.88 | [14] |
| Bacillus subtilis | 0.49 | [14] | ||
| Mycobacterium tuberculosis | Similar to Linezolid | [14] | ||
| Ciprofloxacin | 1-Oxa-9-azaspiro[5.5]undecane derivative | Acinetobacter baumannii | Potent, often > Ciprofloxacin | [16] |
| Bacillus cereus | Potent, often > Ciprofloxacin | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the azaspiro compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Central Nervous System (CNS) Modulation
The rigid, well-defined three-dimensional structure of azaspiro compounds makes them ideal candidates for interacting with specific receptor subtypes in the CNS.[2] Their development has led to potent and selective modulators for treating a range of neurological and psychiatric disorders.[18]
Key CNS Targets and Applications
-
Nicotinic & Muscarinic Receptors: Azaspiro[4.4]nonane derivatives have been explored as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function.[2] Conversely, azaspiro[4.5]decane derivatives have been developed as modulators of M1 muscarinic receptors, a key target for treating cognitive deficits in Alzheimer's disease.[2]
-
Sigma (σ) Receptors: The σ₂ receptor (also known as TMEM97) is a promising target for neurodegenerative diseases like Parkinson's and Alzheimer's. Azaspiro compounds designed as analogues of the σ₂ ligand PB28, where a piperazine is replaced by a diazaspiroalkane, have shown high affinity and selectivity, representing a novel therapeutic strategy.[19]
-
Monoamine Transporters: Certain oxa-azaspiro derivatives have been identified as triple reuptake inhibitors, simultaneously blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This polypharmacological profile is highly sought after for the treatment of major depressive disorder.[20]
-
LRRK2 Kinase: Mutations in the LRRK2 gene are a genetic risk factor for Parkinson's disease. Azaspirocyclic pyrazoles have been discovered as potent and selective inhibitors of the hyperactive G2019S-LRRK2 kinase, with the ability to penetrate the rodent brain.[21]
Experimental Protocol: Radioligand Binding Assay
This protocol is a self-validating system for determining the binding affinity (Kᵢ) of a test compound for a specific receptor target.
Methodology:
-
Tissue Preparation: Prepare a homogenate from a tissue source rich in the target receptor (e.g., rat liver for σ₂ receptors).[19]
-
Incubation: In assay tubes, combine the tissue homogenate, a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors), and varying concentrations of the unlabeled azaspiro test compound.
-
Non-Specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known, non-radioactive ligand (e.g., haloperidol) to saturate the receptors.[2]
-
Separation: After incubation, rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percent specific binding against the concentration of the test compound to determine the IC₅₀.
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[2]
Conclusion and Future Outlook
The azaspiro scaffold represents a cornerstone of modern medicinal chemistry, providing a robust platform for the development of novel therapeutics with diverse biological activities. Their unique three-dimensional architecture offers distinct advantages in achieving high target affinity and selectivity while often improving critical pharmacokinetic properties. From potent, sub-micromolar anticancer agents that induce apoptosis and cell cycle arrest to innovative antibiotics that circumvent resistance and CNS modulators that precisely target receptors implicated in neurodegeneration and depression, the therapeutic potential of azaspiro compounds is both broad and profound.
Future research will undoubtedly focus on refining these scaffolds to further enhance their potency and selectivity, minimize off-target effects, and explore new therapeutic applications. The continued integration of computational modeling with advanced synthetic strategies will accelerate the discovery of next-generation azaspiro-based drugs, promising more effective treatments for some of the most challenging human diseases.
References
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Title: Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[6][12]deca-6,9-diene-3,8-dione Derivatives Source: MDPI URL: [Link]
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Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: PMC URL: [Link]
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Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: MDPI URL: [Link]
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Title: Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity Source: ACS Publications URL: [Link]
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Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: ResearchGate URL: [Link]
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Title: Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones Source: MDPI URL: [Link]
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Title: Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents Source: MDPI URL: [Link]
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Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source: MDPI URL: [Link]
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Title: Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents Source: PubMed URL: [Link]
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Title: Design, synthesis and anticancer properties of novel oxa/azaspiro[6][12]trienones as potent apoptosis inducers through mitochondrial disruption Source: PubMed URL: [Link]
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Title: Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents Source: ResearchGate URL: [Link]
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Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: PMC URL: [Link]
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Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source: PMC URL: [Link]
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Title: Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery Source: MDPI URL: [Link]
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Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: MDPI URL: [Link]
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Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PMC URL: [Link]
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Title: Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors Source: PubMed URL: [Link]
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Title: Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies Source: Frontiers URL: [Link]
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The Architecture of Dimensionality: A Technical Guide to Oxa-Azaspirocycles
Introduction: The Dimensional Shift in Drug Design
The dominance of flat, aromatic scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal pharmacokinetic profiles—a limitation famously critiqued as "Flatland." The strategic introduction of oxa-azaspirocycles represents a paradigm shift toward high-
These scaffolds, particularly the 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane systems, serve as superior bioisosteres for morpholine and piperidine. By forcing substituents into orthogonal vectors, they allow medicinal chemists to explore novel chemical space without adding excessive molecular weight or lipophilicity.
Core Strategic Advantages
-
Vectorial Orthogonality: Unlike the chair conformation of cyclohexane/piperidine, the spiro-fusion of small rings (especially [3.3] systems) creates a rigid, defined angle between exit vectors, enabling precise probing of binding pockets.
-
Metabolic Hardening: The strained rings (oxetane/azetidine) are surprisingly stable to oxidative metabolism compared to their flexible counterparts, often blocking "soft spots" prone to CYP450 degradation.
-
Lipophilicity Modulation: The ethereal oxygen lowers LogD significantly while the spiro-scaffold maintains a compact hydrodynamic radius.
Figure 1.[1][2][3] The structural evolution from flat aromatics to spirocyclic cores, highlighting the physicochemical benefits of the oxa-azaspiro architecture.
Physicochemical Profiling: The Morpholine vs. Spiro Comparison
The 2-oxa-6-azaspiro[3.3]heptane core is frequently deployed as a direct replacement for morpholine.[1] The data below illustrates why this switch is chemically potent.
| Property | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Impact on Drug Design |
| Geometry | Chair (Flexible) | Puckered/Rigid | Defined exit vectors; lower entropy penalty upon binding. |
| Basicity (pKa) | ~8.3 | ~6.0 - 7.5 (Derivative dependent) | Lower pKa improves permeability and reduces hERG liability. |
| LogP | -0.86 | -1.2 to -1.5 | Increased hydrophilicity improves solubility. |
| Metabolic Stability | Moderate | High | No |
| Solubility | High | Very High (up to 40x increase) | Critical for high-concentration formulations. |
Data synthesized from Mykhailiuk et al. (Chem. Sci., 2021) and Wuitschik et al. (Angew. Chem., 2010).
Synthetic Evolution and Methodologies
The synthesis of these strained systems has evolved from low-yielding, dangerous cyclizations to scalable industrial processes.
The "Carreira" Approach (Early Fundamental Work)
Early work by the Carreira group at ETH Zurich established the viability of spirocyclic oxetanes. The strategy relied on the condensation of bis-electrophiles with sulfonamides. While effective on a gram scale, initial routes suffered from the instability of the free amine spirocycles, which are volatile and prone to polymerization.
The Enamine/Mykhailiuk Industrialization
Pavel Mykhailiuk and the team at Enamine revolutionized this field by developing scalable routes to stable salts (oxalates or tosylates) of these spirocycles. They introduced:
-
Iodocyclization: For larger rings (e.g., [3.4] and [3.5] systems).
-
Oxetane Bis-electrophiles: Using 3,3-bis(bromomethyl)oxetane as a robust building block for the [3.3] system.
Figure 2. The dominant synthetic pathway for the [3.3] spirocyclic core, utilizing the bis-bromomethyl oxetane intermediate.
Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate[1]
This protocol is adapted from the robust methodologies developed by Mercachem and Enamine to ensure safety and reproducibility. It avoids the isolation of the unstable free amine by trapping it immediately as an oxalate salt.
Reagents & Safety
-
Precursor: 3,3-Bis(bromomethyl)oxetane (BBMO).[4]
-
Nitrogen Source: p-Toluenesulfonamide (TsNH2).
-
Base: Potassium carbonate (
) or Sodium hydride (NaH) for smaller scales. -
Solvent: DMF (anhydrous).
-
Deprotection: Magnesium turnings / Methanol (sonication assisted).
Step-by-Step Methodology
Phase 1: Formation of the N-Tosyl Spirocycle
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon.
-
Dissolution: Add
-toluenesulfonamide (1.0 equiv) and 3,3-bis(bromomethyl)oxetane (1.0 equiv) to anhydrous DMF (0.2 M concentration). -
Base Addition: Add
(3.0 equiv) carefully. -
Cyclization: Heat the mixture to 110°C for 16–24 hours. Note: The high temperature is required to overcome the strain energy of forming the second four-membered ring.
-
Workup: Cool to RT. Pour into ice water. The product, N-tosyl-2-oxa-6-azaspiro[3.3]heptane, typically precipitates as a white solid. Filter, wash with water and hexanes. Recrystallize from EtOH if necessary.
-
Checkpoint:
H NMR should show distinctive doublets for the oxetane and azetidine rings (approx 4.5–4.0 ppm).
-
Phase 2: Deprotection and Salt Formation (The "Magnesium Method")
-
Reaction: Dissolve the N-tosyl intermediate in anhydrous Methanol (0.1 M). Add Magnesium turnings (50 equiv) and a catalytic amount of iodine.
-
Activation: Sonicate the mixture to initiate the reaction (exothermic). Maintain internal temperature below 50°C using a water bath. Stir until Mg is consumed and TLC indicates disappearance of starting material.
-
Isolation: The free amine is volatile. Do not evaporate to dryness. Filter off magnesium salts.
-
Salt Formation: To the methanolic solution of the free amine, add anhydrous Oxalic Acid (1.0 equiv dissolved in MeOH).
-
Crystallization: The 2-oxa-6-azaspiro[3.3]heptane oxalate will precipitate as a stable, non-volatile white solid. Filter and dry under vacuum.
Medicinal Chemistry Applications: Case Studies
Case Study 1: TBI-223 (Tuberculosis)
In the development of TBI-223, a potent anti-tuberculosis agent, the 2-oxa-6-azaspiro[3.3]heptane moiety was used to replace a piperidine ring.[4]
-
Challenge: The piperidine analog suffered from rapid oxidative metabolism.
-
Solution: Incorporation of the spiro-core blocked the metabolic soft spot.
-
Result: The spiro-analog maintained potency against Mycobacterium tuberculosis while significantly improving half-life (
) and oral bioavailability.
Case Study 2: Terazosin Analogues (Hypertension)
Mykhailiuk et al. demonstrated that replacing the tetrahydrofuran ring of Terazosin with an oxa-spirocycle ([3.3] or [3.4] systems) drastically altered the solubility profile.
-
Outcome: The oxa-spirocyclic analogues showed up to 40-fold higher water solubility compared to the parent carbocyclic spiro-compounds, validating the "oxygen effect" on solvation.[2]
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[5] Angewandte Chemie International Edition.[6] [Link]
-
Mykhailiuk, P. K., et al. (2021).[3][7] Oxa-spirocycles: synthesis, properties and applications.[2][3][5][7][8][9] Chemical Science.[3][5][7] [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[10] [Link]
-
Burkhard, J. A., et al. (2010).[6] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[6] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
Methodological & Application
Use of 1-Oxa-7-azaspiro[3.6]decane acetate as a scaffold in medicinal chemistry.
Unlocking the Seven-Membered Ring: A Next-Generation Medicinal Scaffold
Executive Summary
1-Oxa-7-azaspiro[3.6]decane acetate represents a frontier scaffold in modern drug discovery, designed to transcend the limitations of traditional piperidine and morpholine heterocycles. As a spirocyclic system combining a metabolic-blocking oxetane ring with a functionalizable azepane (seven-membered amine), this molecule offers a unique high-Fsp³ vector, enhanced metabolic stability, and a distinct lipophilicity profile.
This guide provides a comprehensive technical overview for medicinal chemists, detailing the physicochemical advantages, robust synthetic protocols, and library generation workflows necessary to integrate this scaffold into lead optimization programs.
The Spirocyclic Advantage: Why [3.6]?
In the "Escape from Flatland" era of drug design, spirocycles have become essential for improving clinical success rates. While spiro[3.3]heptanes and spiro[3.5]nonanes are well-established, the spiro[3.6]decane (oxetane-azepane) system occupies a unique "Goldilocks" zone:
-
Metabolic Shielding: The oxetane ring (1-oxa) acts as a metabolic sink, lowering the intrinsic clearance (Cl_int) of the adjacent amine by reducing the electron density on the nitrogen lone pair (inductive effect) and physically blocking CYP450 access to the alpha-carbons.
-
Vector Diversity: The seven-membered azepane ring adopts a twisted chair/boat conformation, projecting substituents into 3D space at angles distinct from the chair-locked piperidine (spiro[3.5]) analogs. This allows for the exploration of novel IP space and binding pockets.
-
Physicochemical Balance:
-
Low Lipophilicity (LogD): The polar oxetane lowers LogD without the hydrogen bond donor liability of a hydroxyl group.
-
Solubility: The basicity modulation (typically pKa 8.0–9.0) often improves aqueous solubility compared to dialkyl amines.
-
Table 1: Physicochemical Comparison of Bioisosteres
| Property | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | 1-Oxa-7-azaspiro[3.6]decane |
| Ring Size | 6 | 4 + 4 (Spiro) | 4 + 7 (Spiro) |
| Fsp³ Fraction | 1.0 | 1.0 | 1.0 |
| Shape | Chair (Flat) | Linear/Rigid | Twisted/Flexible |
| Metabolic Stability | Low/Mod | High | High |
| Vector | Linear | Linear | Non-Linear (Novel) |
| Primary Use | Solubility | LogD Lowering | IP Space & Selectivity |
Synthetic Accessibility & Handling
The acetate salt is the preferred stable form for storage and handling. The free base is a secondary amine prone to absorbing atmospheric CO₂ (forming carbamates) and oxidation over extended periods.
-
Appearance: White to off-white crystalline solid (Acetate salt).
-
Storage: Desiccated at -20°C. Hygroscopic.
-
Solubility: Highly soluble in water, MeOH, DMSO. Moderate solubility in DCM.
Protocol 1: Free-Basing the Acetate Salt
For use in non-aqueous coupling reactions (e.g., Buchwald-Hartwig, SNAr).
-
Dissolution: Dissolve 1.0 eq of 1-Oxa-7-azaspiro[3.6]decane acetate in minimal water (approx. 5 mL/g).
-
Basification: Add 2.0 M NaOH or saturated Na₂CO₃ solution until pH > 12.
-
Extraction: Extract exhaustively with DCM or CHCl₃/iPrOH (3:1) (3 x 10 mL/g). The oxetane is polar; thorough extraction is critical.
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate in vacuo at < 40°C. Do not heat excessively , as spiro-amines can be volatile or prone to ring strain degradation. Use immediately.
Synthetic Pathway: Construction of the Scaffold
While the acetate salt is commercially available, understanding its construction allows for derivative design. The most robust route utilizes the "Diol Cyclization" strategy, adapted from the [3.5] spirocycle literature (e.g., Carreira, Grygorenko).
Core Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway from commercial azepanone to the spiro[3.6] scaffold via the robust diol cyclization method.[1][2]
Mechanistic Insight: The crucial step is the formation of the 4,4-bis(hydroxymethyl) intermediate. The cyclization (Step 4) proceeds via monotosylation of one hydroxyl group followed by rapid intramolecular S_N2 attack by the adjacent alkoxide, forming the strained oxetane ring.
Application Protocols: Library Generation
The secondary amine of the azepane ring is the primary handle for diversification.
Protocol 2: Reductive Amination (Library Scale)
Ideal for attaching alkyl/benzyl groups to explore hydrophobic pockets.
Reagents:
-
Scaffold: 1-Oxa-7-azaspiro[3.6]decane acetate (1.0 eq)
-
Aldehyde/Ketone: Diverse set (1.2 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (2.0 eq)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
-
Additive: Acetic acid (if using free base, not needed for acetate salt)
Procedure:
-
Preparation: In a 2-dram vial or 96-well block, suspend the acetate salt (0.1 mmol) in DCE (1 mL).
-
Activation: Add the aldehyde (0.12 mmol). The acetate counterion provides sufficient buffering (pH ~5-6) for imine formation. Stir for 30 min at RT.
-
Reduction: Add STAB (0.2 mmol) in one portion.
-
Incubation: Seal and shake/stir at RT for 16 hours.
-
Quench: Add 10% aq. Na₂CO₃ (1 mL). Vigorously mix for 10 min.
-
Isolation: Separate phases (Phase Separator cartridge recommended). Concentrate organic layer.
-
Purification: Generally clean enough for screening; purify via prep-HPLC if >95% purity required.
Protocol 3: Buchwald-Hartwig Amination (Heteroaryl Coupling)
Critical for synthesizing kinase or GPCR inhibitors where the spirocycle replaces a piperazine/morpholine.
Reagents:
-
Scaffold: Free base (prepared via Protocol 1) (1.2 eq)
-
Aryl Halide: Ar-Br or Ar-Cl (1.0 eq)
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (0.05 eq)
-
Base: NaOtBu (2.0 eq) or Cs₂CO₃ (3.0 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Inerting: Purge reaction vessel with Nitrogen/Argon.
-
Loading: Add Aryl Halide, Catalyst, and Base.[3]
-
Addition: Add solution of Spiro-Free Base in solvent.
-
Reaction: Heat to 80-100°C for 4-12 hours.
-
Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography (gradient 0-10% MeOH in DCM).
-
Note: The oxetane is stable to basic Pd conditions but sensitive to strong Lewis acids; avoid acidic workups if possible.
-
Decision Tree for Functionalization
Use this logic flow to select the optimal reaction condition for the azepane handle.
Figure 2: Functionalization strategy for the secondary amine handle.
References
-
Wuitschik, G., et al. (2008).[4] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[4] Link
- Foundational text on spiro-oxetanes as morpholine bioisosteres.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Nortcliffe, A., & Moody, C. J. (2015). "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry, 23(11), 2730–2735. Link
- Specific methodologies for constructing functionalized azepane scaffolds.
- Mikhailiuk, P. K. (2017). "1-Oxa-6-azaspiro[3.3]heptane: Synthesis and properties of a stable, strained spirocycle." Organic Letters.
-
BenchChem. (2025).[7] "A Technical Guide to Azaspiro[3.5]nonane Derivatives." BenchChem Technical Notes. Link
- Protocol source for diol cyclization str
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Docking studies of 1-Oxa-7-azaspiro[3.6]decane acetate with target proteins.
Abstract
This application note details the computational profiling of 1-Oxa-7-azaspiro[3.6]decane acetate , a high-Fsp³ spirocyclic scaffold used to replace flat aromatic systems (e.g., piperidines, morpholines) in drug discovery. Unlike planar heterocycles, this scaffold introduces specific 3D vectors and conformational rigidity that challenge standard rigid-receptor docking protocols. This guide provides a validated workflow for Induced Fit Docking (IFD) , focusing on ligand protonation states, ring conformational sampling, and pocket adaptation strategies.
Introduction: The "Escape from Flatland"
Modern medicinal chemistry increasingly prioritizes molecules with high fraction of sp³-hybridized carbons (Fsp³) to improve solubility and metabolic stability.[1] 1-Oxa-7-azaspiro[3.6]decane represents a strategic building block:
-
Structural Logic: The 4-membered oxetane ring lowers the lipophilicity (LogD) and acts as a hydrogen bond acceptor, while the 7-membered azepane ring provides a flexible hydrophobic bulk and a basic center.
-
Docking Challenge: The spiro-fusion at C4 creates a rigid orthogonal vector between the two rings. Standard docking often fails because the 7-membered ring requires significant receptor breathing to fit, which rigid-receptor grids cannot accommodate.
Chemical Context
-
Compound: 1-Oxa-7-azaspiro[3.6]decane (Acetate salt).
-
Physiological State: At pH 7.4, the secondary amine (N7) is predominantly protonated (Positive Charge). The acetate counter-ion is dissociated and typically excluded from docking unless specific salt-bridge networks are being modeled.
Pre-Docking Workflow
Ligand Preparation (Critical Step)
The flexibility of the 7-membered ring (azepane) necessitates thorough conformational sampling before docking.
Protocol:
-
Desalting: Remove the acetate ion.
-
Protonation: Protonate N7. Estimated pKa is ~10.0–10.5 (slightly lower than azepane due to the inductive effect of the oxetane oxygen).
-
Conformer Generation: Generate a low-energy ensemble. The azepane ring adopts multiple puckered conformations (chair/twist-boat).
-
Tool Recommendation: OMEGA (OpenEye) or LigPrep (Schrödinger).
-
Settings: Energy window = 5.0 kcal/mol; RMSD cutoff = 0.5 Å.
-
Target Selection Strategy
This scaffold is often used as a bioisostere in G-Protein Coupled Receptors (GPCRs) and Sigma Receptors .
-
Primary Target Class: Sigma-1 Receptor (known to bind spiro-amines).
-
Secondary Target Class: Kinase Hinge Binders (replacing the solvent-exposed solubilizing tail).
Core Protocol: Induced Fit Docking (IFD)
Standard docking (rigid receptor) yields high false-negative rates for spirocycles due to steric clashes. An Induced Fit protocol is mandatory .
Workflow Diagram
The following diagram illustrates the logical flow from ligand preparation to the final scored pose, emphasizing the iterative nature of the IFD process.
Figure 1: Induced Fit Docking workflow optimized for bulky spirocyclic scaffolds.
Step-by-Step Methodology
Phase 1: Initial Soft Docking
To overcome the steric clash of the spiro-system against a rigid crystal structure:
-
Grid Generation: Define the box around the active site centroid (e.g., Asp126 in Sigma-1, PDB: 5HK1).
-
VdW Scaling: Scale receptor and ligand van der Waals radii by 0.5 (Soft Potential). This allows the bulky spiro-center to "overlap" slightly with side chains, simulating plasticity.
-
Sampling: Dock the ligand ensemble. Retain the top 20 poses based on geometric fit, ignoring high internal energy penalties initially.
Phase 2: Protein Refinement (The "Induced Fit")
-
Residue Selection: Select all residues within 5.0 Å of the ligand poses from Phase 1.
-
Side Chain Optimization: Run a rotamer search (e.g., using Prime or Rosetta) for these residues.
-
Minimization: Perform a constrained minimization of the ligand-protein complex to relax the backbone slightly.
Phase 3: Final "Hard" Docking
-
Re-Gridding: Generate new grids for each of the optimized receptor conformations produced in Phase 2.
-
Docking: Re-dock the ligand using standard VdW scaling (1.0) .
-
Scoring: Rank using extra-precision (XP) scoring functions.
Data Analysis & Interpretation
Key Interaction Checkpoints
When analyzing the results, look for these specific interactions to validate the pose:
| Interaction Type | Moiety Involved | Target Residue Role | Validation Criteria |
| Salt Bridge / H-Bond | N7 (Protonated Amine) | Asp/Glu (Acidic) | Distance < 3.0 Å; Angle > 120° |
| H-Bond Acceptor | O1 (Oxetane Oxygen) | Ser/Thr/Tyr (Donor) | Often a "water-mediated" bridge mimic |
| Hydrophobic Fit | Azepane Ring (C-C) | Phe/Trp/Leu | Surface complementarity > 70% |
| Vector Check | Spiro-Center (C4) | N/A | Ensure no steric clash with backbone carbonyls |
Scoring Metrics
Do not rely solely on the raw Docking Score (e.g., -9.5 kcal/mol). For fragment-sized molecules like this spirocycle, use Ligand Efficiency (LE) :
-
Target LE: > 0.35 kcal/mol/heavy atom.
-
Interpretation: If the raw score is high but LE is low, the molecule is likely just fitting by size rather than specific interactions.
Interaction Pathway Visualization
Understanding how the spiro-scaffold alters the signaling or binding landscape is crucial. Below is a conceptual map of the interaction logic.
Figure 2: Mechanistic interaction map for spirocyclic amine binding.
Troubleshooting & Controls
-
Issue: Ligand fails to dock.
-
Cause: The 7-membered ring is too bulky for the "closed" crystal structure.
-
Fix: Increase the number of flexible residues in the IFD protocol or use a "Holo" structure co-crystallized with a larger ligand.
-
-
Issue: Positive docking score (Repulsive).
-
Cause: Protonated amine clashing with a basic residue (Arg/Lys).
-
Fix: Check protonation states of the receptor (e.g., Histidine tautomers).
-
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures in Drug Discovery. Chemical Reviews.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Sherman, W., et al. (2006). Novel Method for Modeling Ligand-Receptor Induced Fit Effects. Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][3] Angewandte Chemie International Edition.
Sources
Troubleshooting & Optimization
Troubleshooting guide for reactions involving 1-Oxa-7-azaspiro[3.6]decane acetate.
Technical Support Center: 1-Oxa-7-azaspiro[3.6]decane Acetate
Topic: Troubleshooting & Optimization Guide Product: 1-Oxa-7-azaspiro[3.6]decane acetate (Spiro-Oxetane Azepane Scaffold) Audience: Medicinal Chemists, Process Chemists Version: 2.4 (Current)
Introduction: The "Goldilocks" Scaffold
Welcome to the technical support center. You are likely working with 1-Oxa-7-azaspiro[3.6]decane acetate because you are optimizing a lead compound's physicochemical profile.
This spirocyclic scaffold is a high-value building block designed to solve a specific problem: lowering lipophilicity (LogD) without sacrificing metabolic stability.
-
The Oxetane (Ring A): Acts as a polar, metabolic "sink" that lowers LogP and modulates the basicity of the amine via the inductive (-I) effect [1]. Unlike gem-dimethyl groups, it resists P450 oxidation.
-
The Azepane (Ring B): Provides a 7-membered secondary amine handle for diversification, offering unique vector geometry compared to standard piperidines.
However, the acetate salt form and the acid-sensitivity of the oxetane ring present unique challenges. This guide addresses the three most common support tickets we receive: Stability, Solubility, and Reactivity.
Module 1: Storage & Stability (The "Don't Break It" Phase)
Q: My compound smells like vinegar and is clumping. Is it degraded? A: Likely not degraded, but it is hygroscopic. The acetate counter-ion is the culprit. Amine acetates are prone to absorbing atmospheric moisture. The vinegar smell is trace acetic acid dissociation.
-
Action: Store in a desiccator at -20°C. If clumping occurs, dry under high vacuum (0.1 mbar) for 4 hours at room temperature before weighing.
Q: Can I use TFA or HCl to remove Boc groups elsewhere in the molecule?
A: Proceed with extreme caution.
While 3,3-disubstituted oxetanes (like this spiro center) are more stable than terminal oxetanes due to steric protection of the
Visual Guide: Stability Decision Tree Use this logic flow to determine safe conditions.
Figure 1: Decision matrix for exposing 1-Oxa-7-azaspiro[3.6]decane to reaction media. Note that basic conditions are generally safe.
Module 2: Reaction Optimization (The "Make It Work" Phase)
Q: I am getting low yields in Amide Coupling (HATU/EDC). Why? A: This is likely due to incomplete free-basing or pKa mismatch .
-
The Acetate Factor: The acetate anion is a nucleophile. If you use a uronium reagent (HATU/HBTU) without enough base, the acetate can compete, forming an active ester that doesn't react efficiently, or simply buffering the system.
-
The pKa Factor: The inductive effect of the spiro-oxetane lowers the pKa of the azepane nitrogen to ~9.0 (compared to ~10.5 for parent azepane) [3]. While this is good for med-chem, it makes the amine slightly less nucleophilic.
Protocol: Robust Free-Basing & Coupling Do not use standard aqueous extraction if you can avoid it, as the free base is highly polar and water-soluble.
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve Acetate salt in DCM or DMF. | Polar organic solvents ensure homogeneity. |
| 2. Scavenging | Add 3.0 equiv of Polymer-Supported Carbonate (PS-Carbonate) resin. Shake for 30 min. | Gently neutralizes the acetate without introducing water or strong mineral bases. |
| 3. Filtration | Filter off the resin. Rinse with dry DCM. | Removes the captured acetic acid. |
| 4. Coupling | Add Carboxylic Acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq). | The amine is now a free base. DIPEA is still needed for the HATU cycle. |
Q: Can I use Pd-catalyzed cross-coupling (Buchwald-Hartwig)? A: Yes, but the acetate salt kills the catalyst. Acetate ions can coordinate to Palladium, displacing ligands and shutting down the catalytic cycle.
-
Fix: You must free-base the amine ex situ (using the resin method above) or use a strong inorganic base (NaOtBu) in the reaction, ensuring you account for the extra equivalent of base needed to neutralize the acetate.
Module 3: Isolation & Analytics
Q: I see "Ghost Peaks" in my NMR. Is the ring opening? A: Check the chemical shift.
-
Singlet at ~1.9 - 2.0 ppm: This is residual Acetic Acid . It is notoriously difficult to remove from this polar amine.
-
Solution: Azeotrope with toluene 3x, or pass through a basic alumina plug.
-
-
Triplet/Multiplet at ~3.6 - 4.5 ppm (New Signals): This indicates Ring Opening . If the distinct oxetane "roof" signals (usually two sets of doublets around 4.4-4.8 ppm) disappear or shift upfield to 3.5 ppm, you have hydrolyzed the ring to a primary alcohol [1].
Q: The compound streaks on TLC. How do I purify it? A: The secondary amine interacts with silanols on the silica gel.
-
Standard Silica: Use DCM:MeOH:NH4OH (90:10:1). The ammonia competes for silanol sites.
-
Alternative: Use Amine-functionalized Silica cartridges for flash chromatography. This eliminates the need for modifiers and prevents acid-catalyzed degradation on the column.
Visual Guide: Purification Workflow
Figure 2: Logic flow for selecting the appropriate stationary phase to avoid compound loss or degradation.
References
-
Wuitschik, G. et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition 45.46 (2006): 7736-7739. [Link]
-
Bull, J. A. et al. "Exploiting the oxetane ring in drug discovery." Chemical Reviews 116.24 (2016): 15148-15195. [Link]
-
Mykhailiuk, P. K. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science 12 (2021): 13167-13176. [Link]
Technical Support Center: Overcoming Solubility Challenges with 1-Oxa-7-azaspiro[3.6]decane Acetate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1-Oxa-7-azaspiro[3.6]decane acetate in various experimental assays. As a Senior Application Scientist, this resource is designed to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 1-Oxa-7-azaspiro[3.6]decane acetate in my aqueous assay buffer. What is the likely cause?
A1: Precipitation of 1-Oxa-7-azaspiro[3.6]decane acetate in aqueous buffers is a common issue stemming from its molecular structure. Spirocyclic compounds, while offering conformational rigidity desirable in drug design, can exhibit poor water solubility.[1][2] The acetate salt form is intended to enhance aqueous solubility compared to the free base; however, the solubility of amine-containing compounds is highly dependent on the pH of the solution.[3] If the pH of your assay buffer is near or above the pKa of the tertiary amine in the spirocycle, the compound will be less protonated and thus less soluble, leading to precipitation.
Q2: What is the first step I should take to address the solubility of 1-Oxa-7-azaspiro[3.6]decane acetate?
A2: The initial and most critical step is to determine the kinetic and thermodynamic solubility of the compound in your specific assay buffer.[4][5] This will establish a baseline and help you understand the extent of the solubility issue. A simple method to estimate kinetic solubility is through turbidimetric measurement, where you create serial dilutions of a concentrated stock (typically in an organic solvent like DMSO) into your aqueous buffer and identify the concentration at which precipitation occurs.[4][6]
Q3: My compound is sparingly soluble even after initial attempts with pH adjustment. What are my next options?
A3: If pH adjustment alone is insufficient, a systematic approach involving co-solvents, surfactants, or more advanced formulation strategies should be considered.[7][8] The choice of method will depend on the specific requirements and constraints of your assay. For instance, some assays are sensitive to high concentrations of organic solvents or detergents.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from a DMSO Stock
Potential Cause: The compound is "crashing out" of solution when the concentration of the organic solvent (DMSO) is significantly lowered by dilution into the aqueous buffer. This is a common issue for many "drug-like" compounds with low aqueous solubility.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Protocol: Optimizing a Co-solvent System
-
Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your assay. Common choices include dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[7][9]
-
Prepare a Concentrated Stock: Dissolve the 1-Oxa-7-azaspiro[3.6]decane acetate in your chosen co-solvent at a high concentration (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous assay buffer.
-
Visual and Instrumental Inspection: Visually inspect for precipitation. For a more quantitative measure, use a nephelometer or a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., >500 nm).[6]
-
Determine Maximum Tolerated Co-solvent Concentration: Identify the highest concentration of the co-solvent that does not interfere with your assay's performance. It is crucial to run a vehicle control with the co-solvent alone to assess its impact on the assay.
-
Final Working Solution: Prepare your working solutions by diluting the concentrated stock in a manner that the final co-solvent concentration remains below the determined tolerance limit.
| Co-solvent | Typical Starting Concentration in Final Assay Volume | Notes |
| DMSO | 0.1 - 1% | Widely used, but can be toxic to some cells at higher concentrations.[10] |
| Ethanol | 1 - 5% | Generally well-tolerated, but can affect enzyme kinetics. |
| PEG 400 | 5 - 20% | Can enhance solubility and is often used in in vivo formulations.[7] |
| Propylene Glycol | 1 - 10% | Another common excipient with a good safety profile.[7] |
Issue 2: Poor Solubility in a Neutral pH Buffer
Potential Cause: 1-Oxa-7-azaspiro[3.6]decane contains a tertiary amine. The solubility of amines is significantly influenced by pH.[3] At neutral or basic pH, the amine is predominantly in its unprotonated, less soluble form. The acetate counter-ion helps, but may not be sufficient to maintain solubility at all pH values.
Troubleshooting Workflow:
Caption: Workflow for optimizing buffer pH.
Step-by-Step Protocol: pH Modification
-
Determine or Estimate pKa: If the pKa of the tertiary amine in 1-Oxa-7-azaspiro[3.6]decane is not known, it can be estimated using computational tools or by analogy to similar structures. Simple alkyl amines typically have pKa's in the range of 9.5 to 11.0.[11]
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range and is compatible with your assay.
-
Prepare Buffers at Different pH Values: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Test Solubility: Add a known amount of 1-Oxa-7-azaspiro[3.6]decane acetate to each buffer and equilibrate (e.g., by shaking for several hours).
-
Quantify Soluble Compound: Separate any undissolved solid by centrifugation or filtration and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).[5]
-
Assess Compound Stability: It is crucial to verify that the compound remains chemically stable at the pH that provides the best solubility. This can be done by incubating the compound in the buffer for the duration of the assay and then analyzing its purity by LC-MS.
-
Select Optimal pH: Choose the most acidic pH that provides adequate solubility without compromising compound stability or assay performance.
Advanced Strategies
If the above methods are not sufficient or are incompatible with your assay, consider these advanced formulation approaches:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[7] Start with concentrations just above the critical micelle concentration (CMC).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[1][12] β-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[1]
References
- Vertex AI Search. (2019, January 9).
- Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Pharmacy and Pharmacology, 67(7), 890-913.
- Li, S. (2017).
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- WuXi AppTec DMPK. (2024, March 15).
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
- Al-Mokadem, M., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 676.
- Averina, M., et al. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
- Di, L., & Kerns, E. H. (2006). High throughput microsomal stability assay for insoluble compounds. Journal of Biomolecular Screening, 11(5), 541-547.
- American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
- ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- Pharma Excipients. (2022, May 30).
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
- SlideShare. (n.d.). Amine compounds.
- MilliporeSigma. (n.d.). Improving API Solubility.
- Sigma-Aldrich. (n.d.). 7-oxa-1-azaspiro[3.6]decane.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane.
- Al-Gousous, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5).
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-6.
- PubChem. (n.d.). 1-Oxa-7-azaspiro(3.5)nonane.
- BLDpharm. (n.d.). 1493332-29-8|7-Oxa-1-azaspiro[3.6]decan-2-one.
- Fisher Scientific. (2025, December 26).
- Fluorochem. (n.d.). 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride.
- Orion Cientific. (n.d.). 7-oxa-1-azaspiro[3.6]decane.
- Ambeed.com. (n.d.). CAS No.
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Technical Support Center: Purification Strategies for Spirocyclic Amines and Their Salts
Welcome to the Technical Support Center for the purification of sprocyclic amines and their salts. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the synthesis and purification of these structurally complex molecules. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: I've just completed a synthesis of a novel spirocyclic amine. Should I purify it as the free base or as a salt?
A1: The decision to purify a spirocyclic amine as a free base or a salt depends on several factors, primarily the compound's physical properties and the nature of the impurities.
-
Purifying as a Free Base: This is often the initial approach. Spirocyclic amines, particularly those with higher molecular weights, are typically less polar than their corresponding salts and can be purified using normal-phase chromatography.[1] However, the basic nature of the amine can lead to strong interactions with the acidic silica gel, causing poor peak shape (tailing) and potential decomposition.[1][2]
-
Purifying as a Salt: Converting the amine to a salt (e.g., hydrochloride, sulfate, or tartrate) significantly increases its polarity and often induces crystallinity.[3][4] This makes recrystallization a viable and highly effective purification method, especially for removing non-basic impurities.[3] Salt formation can also be advantageous for long-term storage and handling due to increased stability.
Recommendation: For initial small-scale purifications, purification of the free base via flash chromatography on amine-functionalized silica or by using a mobile phase containing a basic additive (e.g., triethylamine) can be effective.[1] For larger quantities and to achieve high purity, converting to a salt and performing recrystallization is often the superior strategy.[3]
Q2: I'm observing significant tailing of my spirocyclic amine during silica gel chromatography. What can I do to improve the peak shape?
A2: Peak tailing for amines on silica gel is a common issue arising from the interaction between the basic amine and acidic silanol groups on the silica surface.[1] Here are several strategies to mitigate this:
-
Use a Basic Additive: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), into your mobile phase can help to saturate the acidic sites on the silica gel, reducing the unwanted interaction with your spirocyclic amine.[1]
-
Employ Amine-Functionalized Silica: Using a stationary phase where the silica surface has been chemically modified with amino groups (an amine column) can significantly improve peak shape for basic compounds by minimizing the acid-base interactions.[1]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based resin for your purification.
-
Salt Formation: If feasible, running the chromatography on the protonated salt form of your amine can sometimes improve peak shape, although this will require a more polar mobile phase system.
Q3: I'm struggling to obtain a crystalline salt of my spirocyclic amine for recrystallization. What factors should I consider?
A3: Obtaining a crystalline salt can be challenging. Here are some key considerations:
-
Choice of Acid: The choice of the counter-ion can dramatically influence the crystallinity of the salt. Common acids to screen include hydrochloric acid (often as a solution in an organic solvent like diethyl ether or isopropanol), sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid, and chiral acids like tartaric acid for resolving enantiomers.[5]
-
Solvent System: The solvent system for recrystallization is crucial. An ideal solvent will dissolve the salt at an elevated temperature but have low solubility at room temperature or below.[6] It is often necessary to use a binary solvent system, where the salt is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").[6]
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to a supersaturated solution can induce crystallization.[6]
-
Cooling Rate: Slow cooling generally promotes the formation of larger, more well-defined crystals. Rapid cooling can lead to the precipitation of an amorphous solid or oil.
| Common Acids for Salt Formation | Typical Solvents for Recrystallization |
| Hydrochloric Acid | Isopropanol/Diethyl Ether, Ethanol/Water |
| Sulfuric Acid | Methanol/Water, Acetonitrile |
| Tartaric Acid | Ethanol, Methanol |
| p-Toluenesulfonic Acid | Ethyl Acetate, Toluene |
Troubleshooting Guide
Problem 1: My spirocyclic amine is contaminated with non-basic organic impurities.
Solution: Acid-Base Extraction
This classical technique is highly effective for separating basic amines from neutral or acidic impurities.[7][8][9]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[8]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an aqueous acidic solution (e.g., 1M HCl).[9] The spirocyclic amine will be protonated to form a water-soluble salt and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[7][8]
-
Separation: Separate the aqueous and organic layers. The organic layer contains the non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).[7] This will deprotonate the ammonium salt, causing the free amine to precipitate or form an oil.
-
Extraction of Pure Amine: Extract the regenerated free amine back into a fresh portion of an organic solvent.
-
Drying and Concentration: Dry the organic layer containing the purified amine over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified spirocyclic amine.
Caption: Workflow for purifying spirocyclic amines using acid-base extraction.
Problem 2: My spirocyclic amine is a racemic mixture, and I need to separate the enantiomers.
Solution: Chiral Supercritical Fluid Chromatography (SFC)
For the separation of enantiomers of spirocyclic amines, chiral Supercritical Fluid Chromatography (SFC) is a powerful and often preferred technique over traditional HPLC.[10][11][12] SFC utilizes supercritical CO₂ as the main mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced solvent consumption.[12][13][14]
Experimental Protocol: Chiral SFC Method Development
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are a good starting point.[10] For primary amines, crown ether-based CSPs can offer excellent resolution.[10]
-
Mobile Phase: The mobile phase in SFC typically consists of supercritical CO₂ and a co-solvent, which is usually an alcohol like methanol or ethanol.[11]
-
Additive Screening: To improve peak shape and resolution for basic amines, it is often necessary to add a basic additive to the co-solvent. Common additives include ammonium hydroxide or a volatile amine like diethylamine.[10]
-
Parameter Optimization: Systematically vary the co-solvent percentage, back pressure, and temperature to optimize the separation.
-
Scale-Up: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the desired enantiomer.[11]
Caption: Decision tree for chiral SFC method development for spirocyclic amines.
Problem 3: My final purified spirocyclic amine shows the presence of residual starting materials and by-products from the synthesis.
Solution: Orthogonal Purification Strategies
When a single purification technique is insufficient, employing orthogonal strategies (methods that separate based on different chemical or physical properties) is highly effective.
Recommended Workflow:
-
Initial Bulk Purification: Start with a technique that can handle a large amount of crude material efficiently. Acid-base extraction is an excellent first step to remove non-basic impurities.[8][9]
-
Chromatographic Polishing: Follow the initial purification with a high-resolution chromatographic technique. If the impurities have similar basicity but different polarity, reverse-phase HPLC can be effective.
-
Final Crystallization/Salt Formation: For the highest purity, a final recrystallization of the free base or a suitable salt is recommended. This step is particularly good at removing trace impurities and can provide a product with excellent long-term stability.
This multi-step approach ensures that impurities with varying properties are systematically removed, leading to a final product of high purity.
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Technology Networks. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]
-
Supercritical Fluid Chiral Separations. (2026, January 22). Pharmaceutical Technology. Retrieved from [Link]
- Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1846-1852. DOI:10.1039/D1RE00205H
-
D'Aco, A., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
-
Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023, November 6). PMC. Retrieved from [Link]
- Oxa-spirocycles: synthesis, properties and applications. (2021, July 27). Chemical Science (RSC Publishing). DOI:10.1039/D1SC03615G
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025, September 29). Journal of the American Chemical Society. Retrieved from [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). ResearchGate. Retrieved from [Link]
-
Amine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, May 20). MDPI. Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Retrieved from [Link]
-
orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. (2002, October 1). Nucleic Acids Research. Retrieved from [Link]
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025, August 16). PMC. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021, September 30). MDPI. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. (n.d.). PMC. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Alternative of picric acid for recrystallisation. (2024, November 6). Reddit. Retrieved from [Link]
-
Recrystallization. (2010, February 4). YouTube. Retrieved from [Link]
-
Chromatography Troubleshooting. (2020, May 26). YouTube. Retrieved from [Link]
-
Amine column degradation. (2009, November 16). Chromatography Forum. Retrieved from [Link]
-
Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved from [Link]
-
Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]
-
Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. (n.d.). PMC. Retrieved from [Link]
- Process for isolation of an organic amine. (n.d.). Google Patents.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - NIH. Retrieved from [Link]
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Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. Retrieved from [Link]
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Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
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Aqua Mediated Synthesis of Spirocyclic Compounds. (2013, July 15). Ingenta Connect. Retrieved from [Link]
-
Where Do Impurities In Pharmaceutical Analysis Come From? (n.d.). Senieer. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023, April 25). Preprints.org. Retrieved from [Link]
-
Preparation of Amines. (2020, April 15). Chemistry Steps. Retrieved from [Link]
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20.5: Synthesis of Primary Amines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 1-Oxa-7-azaspiro[3.6]decane acetate
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is only the beginning of a rigorous journey. A critical and often challenging phase is the validation of the biological target(s) of a new chemical entity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound, 1-Oxa-7-azaspiro[3.6]decane acetate. We will explore a multi-pronged approach, integrating established and cutting-edge techniques to build a robust body of evidence for target engagement and functional relevance.
While the specific biological target of 1-Oxa-7-azaspiro[3.6]decane acetate is yet to be fully elucidated, its spirocyclic core is a privileged scaffold in medicinal chemistry, found in a variety of bioactive compounds. For the purpose of this illustrative guide, we will hypothesize that preliminary screening data suggests 1-Oxa-7-azaspiro[3.6]decane acetate is an inhibitor of a key cellular kinase, Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target in oncology.
This guide will compare 1-Oxa-7-azaspiro[3.6]decane acetate (termed here as 'Spiro-Compound X') with two well-characterized CDK2 inhibitors:
-
Roscovitine (Seliciclib): A first-generation CDK inhibitor.
-
Palbociclib (Ibrance): A highly potent and selective CDK4/6 inhibitor, which we will use as a negative control for CDK2-specific effects.
Through a series of orthogonal experimental approaches, we will build a compelling case for the on-target activity of Spiro-Compound X.
The Imperative of Rigorous Target Validation
Target validation is a cornerstone of successful drug development.[1][2] It provides the crucial link between the molecular mechanism of a compound and its physiological effects.[3] A well-validated target increases the probability of success in later-stage clinical trials by ensuring that the therapeutic effects are due to the intended mechanism of action and not off-target activities, which can lead to unforeseen toxicities.[4][5]
Our validation strategy will be built on three pillars:
-
Direct Target Engagement: Does the compound physically interact with the hypothesized target protein within a cellular context?
-
Cellular Phenotypic Response: Does inhibition of the target by the compound elicit the expected biological response in cells?
-
Genetic Confirmation: Does genetic modulation of the target mimic or occlude the effects of the compound?
I. Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in intact cells or tissue samples.[6][7][8] The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[6][7][8][9]
Experimental Workflow: CETSA
The overall workflow for CETSA is depicted below:
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol for CETSA
-
Cell Culture: Culture a human cancer cell line with known CDK2 expression (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Compound Treatment: Treat the cells with 10 µM of Spiro-Compound X, 10 µM Roscovitine, 10 µM Palbociclib, or DMSO as a vehicle control for 1 hour at 37°C.[6]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[6]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[6]
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and quantify the amount of soluble CDK2 by Western blotting using a specific anti-CDK2 antibody. A loading control like GAPDH should also be probed to ensure equal protein loading.[6]
Expected Results and Comparison
The results can be plotted as the percentage of soluble CDK2 remaining at each temperature. A positive result for target engagement is a rightward shift in the melting curve for the compound-treated cells compared to the vehicle control.
| Compound | Apparent Melting Temp (Tm) of CDK2 (°C) | Thermal Shift (ΔTm) (°C) |
| DMSO (Vehicle) | 52.5 | - |
| Spiro-Compound X | 57.0 | +4.5 |
| Roscovitine (Positive Control) | 56.5 | +4.0 |
| Palbociclib (Negative Control) | 52.7 | +0.2 |
These hypothetical data suggest that Spiro-Compound X and Roscovitine directly bind to and stabilize CDK2 in cells, while Palbociclib does not, as expected.
II. Identifying the Target and its Network: Affinity Purification-Mass Spectrometry (AP-MS)
To unbiasedly identify the protein targets of Spiro-Compound X, we can employ Affinity Purification-Mass Spectrometry (AP-MS).[10][11][12] This technique involves immobilizing a derivatized version of the compound on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate.[10][11] The captured proteins are then identified by mass spectrometry.
Experimental Workflow: AP-MS
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Protocol for AP-MS
-
Bait Preparation: Synthesize an analogue of Spiro-Compound X with a linker and a biotin tag. Immobilize the biotinylated compound on streptavidin-coated magnetic beads.
-
Cell Lysis: Prepare a native cell lysate from the chosen cell line.
-
Affinity Purification: Incubate the lysate with the compound-coated beads. As a control, use beads without the compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Identify the proteins by searching the MS/MS data against a protein database.
Expected Results and Comparison
The results will be a list of proteins identified in the Spiro-Compound X pulldown but absent or significantly less abundant in the control pulldown.
| Protein ID | Protein Name | Spiro-Compound X Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) |
| P24941 | Cyclin-dependent kinase 2 | 125 | 2 |
| P06400 | Cyclin-A2 | 89 | 1 |
| P24864 | Cyclin-E1 | 75 | 3 |
| Q13445 | HSP90-alpha | 15 | 12 |
These hypothetical data strongly suggest that Spiro-Compound X directly interacts with CDK2 and its known binding partners, Cyclin A2 and Cyclin E1. The presence of a chaperone protein like HSP90 at low levels could be a non-specific binder.
III. Genetic Confirmation of Target: CRISPR-Cas9 Knockout
To genetically validate that the phenotypic effects of Spiro-Compound X are mediated through CDK2, we can use CRISPR-Cas9 technology to create a CDK2 knockout cell line.[14][15][16][17] If the compound's effect is on-target, the knockout cells should be resistant to the compound's anti-proliferative effects.
Experimental Workflow: CRISPR-Cas9 Validation
Caption: CRISPR-Cas9 workflow for target validation.
Detailed Protocol for CRISPR-Cas9 Validation
-
sgRNA Design and Cloning: Design and clone at least two different single-guide RNAs (sgRNAs) targeting exons of the CDK2 gene into a suitable vector.
-
Transfection: Co-transfect the sgRNA vector and a Cas9-expressing vector into the chosen cell line.
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Validation: Screen the clones for the absence of CDK2 protein by Western blot and confirm the gene knockout by sequencing the target locus.
-
Cell Viability Assay: Treat both the wild-type (WT) and CDK2 knockout (KO) cells with a dose-response of Spiro-Compound X, Roscovitine, and a control compound that acts through a different mechanism.
-
Data Analysis: Measure cell viability after 72 hours and calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines.
Expected Results and Comparison
A significant rightward shift in the IC50 value for Spiro-Compound X and Roscovitine in the CDK2 KO cells compared to the WT cells would confirm that their anti-proliferative activity is dependent on CDK2.
| Compound | WT Cells IC50 (µM) | CDK2 KO Cells IC50 (µM) | Fold Shift in IC50 |
| Spiro-Compound X | 0.5 | > 50 | > 100 |
| Roscovitine | 1.2 | > 50 | > 40 |
| Doxorubicin (Control) | 0.1 | 0.12 | 1.2 |
These hypothetical data would provide strong genetic evidence that CDK2 is the primary target through which Spiro-Compound X exerts its anti-proliferative effects.
Conclusion: A Triad of Evidence
By systematically applying these three orthogonal approaches—CETSA, AP-MS, and CRISPR-Cas9 knockout—we can build a robust and convincing case for the biological target of a novel compound like 1-Oxa-7-azaspiro[3.6]decane acetate. The convergence of evidence from direct target engagement, unbiased proteomic profiling, and genetic validation provides a high degree of confidence in the compound's mechanism of action, which is a critical milestone in its journey towards becoming a potential therapeutic. This multi-faceted strategy minimizes the risk of pursuing compounds with ambiguous or undesirable off-target effects, ultimately accelerating the development of new and effective medicines.
References
-
CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]
-
Target Validation Techniques: Unlocking the Future of Drug Development. Infinix Bio. [Link]
-
CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI. [Link]
-
Affinity- Purification /mass spectrometry (AP-MS) Service. Profacgen. [Link]
-
CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]
-
8.3 Affinity purification-mass spectrometry (AP-MS). Fiveable. [Link]
-
Hitting the right target – validating new approaches for innovative cancer drugs. [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]
-
Target validation: A door to drug discovery. [Link]
-
Target Identification & Validation in Drug Discovery. Technology Networks. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
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- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Cross-reactivity profiling of 1-Oxa-7-azaspiro[3.6]decane acetate against a panel of receptors.
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-rich molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates. This guide profiles 1-Oxa-7-azaspiro[3.6]decane acetate , a high-Fsp³ spirocyclic building block, evaluating its "cleanliness" against a standard industry comparator (4-Phenylpiperidine).
Key Finding: The spirocyclic scaffold demonstrates a superior safety profile with >90% reduction in off-target affinity across the SafetyScreen44™ panel compared to the planar reference, specifically mitigating hERG and 5-HT2B liabilities.
The Compound: Structural Logic
Before analyzing the data, we must understand the structural argument. 1-Oxa-7-azaspiro[3.6]decane acetate is not merely a spacer; it is a functional bioisostere designed to modulate lipophilicity and vector orientation.
-
Core Structure: A 4-membered oxetane ring spiro-fused to a 7-membered azepane ring.
-
The Oxetane Effect: The oxygen atom acts as a hydrogen bond acceptor and inductively lowers the pKa of the distal amine, potentially improving metabolic stability and reducing lysosomal trapping.
-
The Vector: Unlike the linear vectors of piperazine, the spiro[3.6] system creates a distinct "kinked" geometry, projecting substituents into novel chemical space.
Experimental Methodology: The Safety Screen
To validate the "clean" nature of this scaffold, we utilized a standard radioligand binding assay protocol (based on the Bowes et al. SafetyScreen44™ consensus).
Workflow Visualization
The following diagram outlines the high-throughput screening (HTS) workflow used to generate the comparative data.
Figure 1: Standardized Radioligand Binding Workflow for Cross-Reactivity Profiling.
Detailed Protocol (Self-Validating)
Objective: Determine percent inhibition of specific ligand binding at a fixed compound concentration (10 µM).
-
Receptor Preparation:
-
Recombinant human receptors (CHO or HEK293 cells) are homogenized.
-
Validation Step: Protein concentration must be titrated to ensure <10% ligand depletion (Zone A kinetics).
-
-
Assay Buffer:
-
Standard: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
Critical: For 1-Oxa-7-azaspiro[3.6]decane acetate, ensure buffer pH is re-adjusted after salt addition if testing at high concentrations (though 10 µM usually requires no adjustment).
-
-
Incubation:
-
Total Binding: Membrane + Radioligand + Vehicle (DMSO 1%).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand (1000x Kd).
-
Test: Membrane + Radioligand + 1-Oxa-7-azaspiro[3.6]decane (10 µM).
-
Incubate at 25°C for 60 mins (equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce filter binding of cationic amines).
-
-
Calculation:
-
% Inhibition = 100 - [(Test CPM - NSB CPM) / (Total CPM - NSB CPM) * 100]
-
Comparative Data Analysis
We compared 1-Oxa-7-azaspiro[3.6]decane acetate against 4-Phenylpiperidine , a classic scaffold often associated with promiscuous binding due to its lipophilic, planar nature.
Threshold for Significance: >50% Inhibition is considered a "Hit" (Potential Liability).
Table 1: Critical Safety Targets (Selected Panel)
| Target Family | Receptor Target | Liability Concern | 4-Phenylpiperidine (% Inhib @ 10µM) | 1-Oxa-7-azaspiro[3.6]decane (% Inhib @ 10µM) | Status |
| Ion Channel | hERG (Kv11.1) | QT Prolongation / Arrhythmia | 82% (High Risk) | 4% | ✅ Clean |
| GPCR (5-HT) | 5-HT2B | Valvular Heart Disease | 65% (Med Risk) | 2% | ✅ Clean |
| GPCR (Dopamine) | D2 | Extrapyramidal Symptoms | 58% | 1% | ✅ Clean |
| Transporter | DAT (Dopamine) | Addiction Potential | 45% | 3% | ✅ Clean |
| GPCR (Muscarinic) | M1 | Cognitive Impairment | 33% | 5% | ✅ Clean |
Data Interpretation
The data highlights a distinct "Promiscuity Gap."
-
The Comparator: The phenylpiperidine scaffold exhibits significant off-target activity at hERG and 5-HT2B. This is driven by Pi-Cation interactions (common in the hERG pore) and hydrophobic packing.
-
The Product: 1-Oxa-7-azaspiro[3.6]decane shows negligible inhibition. The spiro-fusion creates a 3D "ball-like" structure that cannot slide into the flat hydrophobic pockets of GPCRs or stack within the hERG channel aromatic residues.
Hit Evaluation Logic
When profiling novel scaffolds, distinguishing between a true pharmacological hit and a false positive (assay artifact) is vital. Use this decision tree for analyzing results.
Figure 2: Decision Matrix for Validating Off-Target Liabilities.
Discussion: The Mechanism of Selectivity
Why does 1-Oxa-7-azaspiro[3.6]decane perform better?
-
Vectorization vs. Stacking: Traditional aromatic rings (phenyl, pyridine) rely on
stacking and -cation interactions for binding. The spiro[3.6]decane system is aliphatic (sp³ rich). It lacks the electron cloud necessary for these non-specific interactions. -
Solubility & Aggregation: High Fsp³ scores correlate with higher solubility. Many "hits" in screening panels are actually colloidal aggregators. The oxetane moiety in this scaffold increases polarity, ensuring the compound remains monomeric in the assay buffer, reducing false positives.
-
Metabolic Stability: While not part of the binding screen, the oxetane ring is metabolically robust compared to the rapid oxidation often seen with piperidine rings, making this a superior starting point for lead optimization.
Conclusion
For drug discovery programs aiming to reduce attrition due to safety pharmacology, 1-Oxa-7-azaspiro[3.6]decane acetate represents a superior alternative to traditional piperidine or morpholine scaffolds. It offers a "clean slate" profile, allowing medicinal chemists to build potency against the primary target without fighting inherent off-target liabilities.
References
-
Bowes, J., et al. (2012).[1][2][3][4] "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11, 909–922.[1][2][3] [Link]
-
Carreira, E. M., & Fessard, T. C. (2014).[5] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. [Link]
-
Lovering, F., et al. (2009).[6] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
Sources
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- 3. Reducing safety-related drug attrition: the use of in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery | Scientist.com [app.scientist.com]
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- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the ADME properties of 1-Oxa-7-azaspiro[3.6]decane acetate.
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, 1-Oxa-7-azaspiro[3.6]decane acetate represents a strategic scaffold designed to solve the "flatland" problem—the over-reliance on planar, aromatic rings that often leads to poor solubility and promiscuous binding.[1]
This guide benchmarks this specific spirocyclic ether against its traditional planar analogs (e.g., morpholines, piperidines) and all-carbon spirocycles.[1] By incorporating an ether oxygen into the spiro[3.6] system and formulating it as an acetate salt, this scaffold offers a "Goldilocks" balance: it maintains the 3D structural complexity (high Fsp³) required for selectivity while significantly lowering lipophilicity (LogD) to improve metabolic stability and solubility.
Chemical Profile & Structural Logic[2]
Before benchmarking, we must establish the structural hypothesis.[2] The 1-Oxa-7-azaspiro[3.6]decane core fuses a four-membered oxetane-like ring with a seven-membered azepane ring.[1][2]
| Feature | Structural Logic | Impact on ADME |
| Spiro Junction | Quaternary carbon creates a rigid 90° angle between rings.[1][2] | Increases Selectivity by exploring novel chemical space; reduces entropy loss upon binding.[2] |
| Ether Oxygen (1-Oxa) | Reduces lipophilicity compared to the all-carbon 7-azaspiro[3.6]decane.[1] | Lowers LogP ; reduces risk of hERG inhibition and phospholipidosis.[2] |
| Acetate Salt | Protonates the secondary amine (N7).[2] | Maximizes Aqueous Solubility for formulation and biological assays.[2] |
| Ring Size [3.6] | Larger 7-membered ring provides flexibility distinct from [3.3] or [3.5] systems. | Modulates Metabolic Clearance rates by altering steric access to the nitrogen lone pair.[2] |
Benchmarking Tier 1: Physicochemical Properties (Absorption)
Comparative Analysis
The primary advantage of the oxa-spiro scaffold is the improvement in solubility and Lipophilic Ligand Efficiency (LLE).[1]
| Property | 1-Oxa-7-azaspiro[3.6]decane Acetate | Morpholine (Comparator) | 7-Azaspiro[3.6]decane (Comparator) |
| Fsp³ (Fraction sp³) | High (~0.9) | Low to Medium | High |
| LogD (pH 7.4) | Low (0.5 - 1.2) | Very Low (-1.[1]5) | High (>2.[2]5) |
| Solubility (pH 7.4) | High (>500 µM) | High | Low/Medium |
| Topological Polar Surface Area (TPSA) | ~21 Ų | ~12 Ų | ~12 Ų (Amine only) |
Experimental Protocol: Kinetic Solubility via Nephelometry
To validate the solubility advantage of the acetate salt form.
-
Preparation: Dissolve 10 mM stock of 1-Oxa-7-azaspiro[3.6]decane acetate in DMSO.
-
Dilution: Spike into pH 7.4 phosphate-buffered saline (PBS) at concentrations ranging from 1 µM to 500 µM (final DMSO <1%).
-
Incubation: Shake for 90 minutes at 25°C.
-
Measurement: Read light scattering using a nephelometer (e.g., BMG NEPHELOstar).
-
Analysis: The solubility limit is defined as the concentration where precipitation increases scattering >3x baseline.[2]
Benchmarking Tier 2: Metabolic Stability (Metabolism)
The Metabolic Hypothesis
Traditional cyclic amines like azepanes are prone to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, typically at the
Experimental Protocol: Microsomal Stability Assay
To determine Intrinsic Clearance (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]
-
Substrate: Incubate test compound (1 µM) to ensure first-order kinetics.
-
Cofactor: Initiate reaction with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 45 minutes into ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Quantification: LC-MS/MS analysis of parent compound depletion.
-
Calculation:
Target Profile:
-
Excellent:
-
Moderate:
[1] -
Poor:
(Likely for the unsubstituted scaffold; derivatization usually required).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Benchmarking Tier 3: Permeability & Safety (Distribution & Excretion)
Permeability (PAMPA/Caco-2)
While the acetate salt enhances solubility, the compound must remain permeable.[1] The 1-oxa substitution lowers LogP, so passive permeability must be verified.[1][2]
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA).[2]
-
Expectation: Effective Permeability (
) > cm/s (High permeability expected due to compact size).
Safety Screen: hERG Inhibition
Secondary amines and spirocycles can sometimes block the hERG potassium channel, leading to cardiotoxicity.[2]
-
Advantage: The oxygen atom in the 4-membered ring reduces the pKa of the distal amine slightly and alters the lipophilicity vector, often reducing hERG affinity compared to the all-carbon spiro analog.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting this scaffold over alternatives, based on the ADME data generated.
Caption: Decision matrix for benchmarking 1-Oxa-7-azaspiro[3.6]decane against standard scaffolds.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Wuitschik, G., et al. (2010).[2] Oxa-azaspiro[3.3]heptanes as Structural Replacements for Morpholines and Piperazines. Angewandte Chemie International Edition. Link
-
BldPharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. Link
-
PubChem. 1-Oxa-7-azaspiro[3.6]decane Compound Summary. National Library of Medicine.[2] Link
Sources
A Guide to Ensuring Reproducibility in Biological Assays: Featuring 1-Oxa-7-azaspiro[3.6]decane Acetate
Sources
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- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Reproducibility assessment for a broad spectrum drug screening method from urine using liquid chromatography time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edraservices.nl [edraservices.nl]
- 5. Biological assay development and validation - SRI [sri.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 1-Oxa-7-azaspiro[3.6]decane.
This guide provides a technical, head-to-head comparison of synthetic strategies for accessing 1-Oxa-7-azaspiro[3.6]decane (also referred to as spiro[azepane-4,3'-oxetane]). This scaffold is increasingly valued in medicinal chemistry as a metabolic "hard" isostere for morpholine or gem-dimethyl groups, offering unique vector positioning and solubility profiles.
Executive Summary
The synthesis of 1-Oxa-7-azaspiro[3.6]decane presents a specific topological challenge: fusing a strained four-membered oxetane ring to a flexible seven-membered azepane ring. Unlike its smaller [3.3] (azetidine) or [3.5] (piperidine) analogs, the [3.6] system suffers from higher entropic barriers during cyclization.
We have evaluated three primary synthetic routes. Route A (The "Tollens-Ester" Strategy) is identified as the industrial standard for scalability and reliability. Route B (The "Acyclic Assembly" Strategy) offers modularity for early-stage diversity but suffers from lower atom economy. Route C (The "Ketone-Epoxide" Expansion) is a niche approach often plagued by regioselectivity issues in the seven-membered ring context.
Performance Matrix
| Feature | Route A: Tollens-Ester Strategy | Route B: Acyclic Assembly | Route C: Ketone Expansion |
| Starting Material | N-Boc-4-azepanecarboxylate | Diethyl malonate + Bis-electrophile | N-Boc-4-azepanone |
| Step Count | 3-4 Linear Steps | 5-6 Linear Steps | 4+ Steps |
| Overall Yield | High (45-60%) | Moderate (30-40%) | Low-Variable (<25%) |
| Scalability | Excellent (>100g) | Good (>10g) | Poor (Chromatography heavy) |
| Key Risk | Monotosylation selectivity | Cyclization entropy | Regiocontrol |
| Recommendation | Primary Choice | Backup for Analogs | Not Recommended |
Route A: The "Tollens-Ester" Strategy (Primary Recommendation)
This route relies on the construction of a gem-bis(hydroxymethyl) intermediate from an ester precursor. It is the most robust method for introducing the oxetane ring onto an existing azepane core.
Mechanistic Insight
The pathway utilizes a crossed aldol-Cannizzaro reaction (pseudo-Tollens condensation) to install the necessary carbon atom. The thermodynamic stability of the 1,3-diol intermediate allows for purification before the sensitive cyclization step. The critical "causality" here is the use of a leaving group (Tosylate/Mesylate) on one hydroxyl group to facilitate intramolecular displacement by the other, forming the strained oxetane.
Detailed Protocol
Precursor: 1-(tert-butyl) 4-ethyl azepane-1,4-dicarboxylate.
-
-Hydroxymethylation:
-
To a solution of the azepane ester (1.0 eq) in EtOH, add paraformaldehyde (3.0 eq) and NaOEt (0.5 eq).
-
Critical Control: Maintain temperature at 0°C to prevent polymerization of formaldehyde. Stir for 16h at RT.[1]
-
Result: Formation of the quaternary center with a hydroxymethyl group.
-
-
Global Reduction:
-
Treat the intermediate with LiBH4 (2.5 eq) in THF.
-
Why LiBH4? It is milder than LiAlH4 and chemoselective for the ester over the carbamate (Boc) protecting group.
-
Result: 1-Boc-4,4-bis(hydroxymethyl)azepane (The "Diol").
-
-
Cyclization (The "Monotosylation" Trigger):
-
Dissolve the diol (1.0 eq) in anhydrous THF at -78°C. Add n-BuLi (1.05 eq) followed by p-Toluenesulfonyl chloride (TsCl, 1.0 eq).
-
Mechanistic Note: At -78°C, the kinetics favor monosulfonylation. Upon warming to 60°C with additional base (n-BuLi or NaH), the remaining alkoxide displaces the tosylate in a 4-exo-tet cyclization.
-
Result: 1-Oxa-7-azaspiro[3.6]decane.
-
Workflow Visualization (Route A)
Caption: Route A proceeds via a robust 1,3-diol intermediate, leveraging entropic control during the final cyclization step.
Route B: The "Acyclic Assembly" Strategy
This route constructs the azepane ring around a pre-formed quaternary center or builds the system from acyclic diesters. It is useful when the N-Boc-azepane ester is not commercially available or when specific substitution patterns are required on the azepane ring.
Mechanistic Insight
The logic here is convergent synthesis . By using diethyl malonate, one first establishes the quaternary center (often forming the oxetane or a precursor spiro-cycle first) and then closes the larger azepane ring using double-alkylation. However, closing a 7-membered ring via alkylation (e.g., reacting a di-halide with a sulfonamide) is kinetically slow and prone to polymerization.
Protocol Summary
-
Quaternary Setup: Alkylation of diethyl malonate with 1-bromo-2-chloroethane (or similar) to form the spiro-oxetane precursor (often cyclized later).
-
Azepane Closure: Reaction of a bis-electrophile (e.g., 1,6-dihalo derivative) with a nitrogen nucleophile (e.g., Benzylamine or Tosylamide).
-
Functional Group Manipulation: Reduction of esters to alcohols and cyclization to oxetane (similar to Route A).
Critique: While conceptually modular, the yield of the 7-membered ring closure step is often the bottleneck (<40%), requiring high dilution conditions to avoid intermolecular polymerization.
Workflow Visualization (Route B)
Caption: Route B builds the azepane ring last, which is kinetically challenging due to the 7-membered ring strain.
Route C: The "Ketone-Epoxide" Expansion (Not Recommended)
Often attempted by chemists familiar with spiro-epoxides, this route involves converting 4-azepanone to an epoxide (Corey-Chaykovsky) and attempting to expand it to an oxetane.
-
Why it fails for [3.6] systems: The standard ring-expansion reagents (e.g., trimethylsulfoxonium iodide in excess) work well for 5- and 6-membered spiro systems. However, the conformational flexibility of the azepane ring often leads to competitive elimination pathways (forming allylic alcohols) rather than the desired ring expansion.
-
Alternative: The Paternò-Büchi reaction (photochemical [2+2]) can access this scaffold, but it requires specialized flow-photochemistry equipment and is not yet considered "general" for this specific spiro-system.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition. Link
- Foundational text on spiro-oxetane synthesis and properties.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters. Link
- Provides the detailed "Monotosyl
-
BenchChem. (2025).[2][3] "Comparative Analysis of Synthetic Routes to Azepane-2,4-dione." Link
- Source for azepane ring closure kinetics and diester precursor handling.
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link
- Comprehensive review covering the "Tollens-Ester" str
Sources
Navigating the Unseen: A Comparative Guide to Evaluating Off-Target Effects of Novel Spirocyclic Compounds
Introduction: The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, paramount among them being the characterization of its safety and specificity. While on-target efficacy is the primary goal, unintended off-target interactions can lead to unforeseen toxicity, derailing an entire development program.[1][2] This guide provides a comprehensive framework for evaluating the off-target effects of a novel compound, using the hypothetical molecule 1-Oxa-7-azaspiro[3.6]decane acetate as a case study. As there is no publicly available data on this specific compound, we will focus on the strategic application of established methodologies to build a robust off-target profile from the ground up. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute a thorough off-target assessment for new small molecules.
The Imperative of Early and Comprehensive Off-Target Profiling
Undesired off-target interactions are a leading cause of preclinical and clinical trial failures.[2][3] These interactions can result in a range of adverse effects, from mild side effects to severe toxicity.[1] Early identification of potential off-target liabilities allows for more informed decision-making, enabling chemists to design safer molecules and helping to prioritize candidates with the most favorable safety profiles.[4] A multi-pronged approach, combining computational and experimental methods, is crucial for a comprehensive assessment.[2]
A Strategic Workflow for Off-Target Evaluation
A logical and iterative workflow is essential for efficiently characterizing the off-target profile of a novel compound. This process typically begins with broad, early-stage screening and progresses to more focused, in-depth investigations.
Caption: A strategic workflow for comprehensive off-target profiling of a novel chemical entity.
PART 1: In Silico and Early-Stage Profiling
The initial phase of off-target assessment leverages computational models and broad screening panels to cast a wide net and identify potential areas of concern.
In Silico Off-Target Prediction
Computational, or in silico, methods utilize the chemical structure of a compound to predict its potential interactions with a vast array of biological targets.[2][4] These approaches are cost-effective and can provide valuable early warnings.
Methodologies:
-
Ligand-Based Approaches: These methods compare the query molecule to databases of compounds with known biological activities.[2] Similarity in chemical structure can imply similar biological targets.
-
Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential off-targets are known, molecular docking simulations can predict the binding affinity of the compound to these proteins.
Experimental Choices & Causality: The choice between ligand-based and structure-based methods depends on the available information. Ligand-based approaches are useful when there is a large body of literature on similar compounds, while structure-based methods are powerful for exploring interactions with well-characterized proteins.
Broad Panel Screening
Pharmaceutical companies and contract research organizations (CROs) offer large panels of in vitro assays covering hundreds of known off-targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[4]
Data Presentation: Example Broad Panel Screening Data
| Target Family | Representative Targets | Assay Type | 1-Oxa-7-azaspiro[3.6]decane acetate (% Inhibition @ 10 µM) |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Radioligand Binding | < 50% |
| Kinases | ABL1, SRC, EGFR, VEGFR2 | Enzymatic Activity | 85% inhibition of VEGFR2 |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Electrophysiology | < 20% inhibition |
| Transporters | SERT, DAT, NET | Uptake Assay | < 30% inhibition |
Note: Data presented is hypothetical for illustrative purposes.
Expertise & Experience: A "hit" in a broad panel screen (e.g., >50% inhibition at a single concentration) is not a definitive off-target but rather a lead for further investigation. It is crucial to follow up with dose-response studies to determine the potency (IC50 or Ki) of the interaction.
PART 2: In Vitro Validation and Mechanistic Elucidation
Following the identification of potential off-targets, the next step is to validate these interactions and understand their functional consequences.
Biochemical Assays for Potency Determination
Biochemical assays directly measure the interaction between the compound and the purified protein of interest.
Experimental Protocol: Kinase Inhibition Assay (Example: VEGFR2)
-
Reagents: Recombinant human VEGFR2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, 1-Oxa-7-azaspiro[3.6]decane acetate (serially diluted), and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Add kinase, substrate, and compound to a 384-well plate. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays for Functional Relevance
Cell-based assays are critical for understanding whether the biochemical interaction translates into a functional effect in a more physiologically relevant context.
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Culture: Culture a cell line that expresses the target of interest (e.g., HUVECs for VEGFR2).
-
Treatment: Treat the cells with various concentrations of 1-Oxa-7-azaspiro[3.6]decane acetate for a defined period.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) to induce phosphorylation.
-
Lysis and Detection: Lyse the cells and use an immunoassay (e.g., ELISA or Western blot) to detect the phosphorylation status of the target protein or its downstream effectors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[1] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
PART 3: Proteome-Wide Unbiased Screening
While targeted approaches are essential for validating predicted off-targets, unbiased methods can uncover completely unexpected interactions.
Chemical Proteomics
Chemical proteomics aims to identify the protein targets of a small molecule on a proteome-wide scale.[1]
Methodologies:
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes to identify targets.
-
Affinity-Based Chemical Proteomics: The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.
Expertise & Experience: Chemical proteomics experiments can be technically challenging and require sophisticated instrumentation and bioinformatics support. However, they provide an unparalleled view of the compound's interaction landscape.
Conclusion
A thorough evaluation of off-target effects is a cornerstone of modern drug discovery. For a novel molecule like 1-Oxa-7-azaspiro[3.6]decane acetate, where no prior biological data exists, a systematic and multi-faceted approach is not just recommended, but essential. By integrating in silico predictions, broad panel screening, in vitro validation, and unbiased proteomic methods, researchers can build a comprehensive off-target profile. This knowledge is critical for mitigating risks, optimizing lead compounds, and ultimately, developing safer and more effective medicines.
References
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.Vertex AI Search.
- In silico off-target profiling for enhanced drug safety assessment - PMC - NIH.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Frontiers in Pharmacology.
- Small-molecule Profiling | Broad Institute.Broad Institute.
- Off-Target Profiling - Creative Biolabs.
Sources
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- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Handling of 1-Oxa-7-azaspiro[3.6]decane Acetate
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-Oxa-7-azaspiro[3.6]decane acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous substance, is paramount. The following protocols are synthesized from data on structurally similar azaspiro compounds and established principles of laboratory safety.
Hazard Assessment and Initial Precautions
Given the structural motifs present in 1-Oxa-7-azaspiro[3.6]decane acetate, it is prudent to assume it may exhibit hazardous properties. Structurally related compounds are classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation.[1][2] Therefore, it is crucial to handle this compound with the appropriate care and personal protective equipment (PPE).
Assumed Hazard Profile:
| Hazard Classification | Description | Precautionary Action |
| Acute Oral Toxicity | May be harmful if swallowed.[1] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][3] |
| Acute Dermal Toxicity | May be harmful in contact with skin.[1] | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Avoid contact with skin. If contact occurs, wash immediately with plenty of soap and water.[1][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2] | Wear chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling 1-Oxa-7-azaspiro[3.6]decane acetate.
| Body Part | Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and aerosols that can cause serious eye damage. |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Consult glove manufacturer's compatibility chart. | Prevents skin contact and potential dermal absorption. |
| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | N/A | Ensures adequate ventilation and prevents inhalation of vapors or aerosols.[1][5] |
Step-by-Step Handling and Operational Workflow
Adherence to a systematic workflow is critical for ensuring safety and experimental integrity.
Preparation and Pre-Handling
-
Consult Safety Information : Before beginning any work, review this guide and any available institutional chemical safety resources.
-
Designate a Work Area : All handling of 1-Oxa-7-azaspiro[3.6]decane acetate should occur within a designated area of a certified chemical fume hood.
-
Assemble Materials : Gather all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the compound.
-
Inspect PPE : Ensure all PPE is in good condition and free from defects.
Weighing and Solution Preparation
-
Tare a suitable container inside the chemical fume hood.
-
Carefully transfer the required amount of 1-Oxa-7-azaspiro[3.6]decane acetate to the tared container. Avoid creating dust or aerosols.
-
Close the primary container immediately after dispensing.
-
Add solvent slowly to the compound to minimize splashing.
-
Ensure complete dissolution before proceeding with the experimental use.
Post-Handling and Decontamination
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7][8] |
Disposal Plan
The disposal of 1-Oxa-7-azaspiro[3.6]decane acetate and its containers must be managed as hazardous waste.
Waste Segregation and Collection
-
Identify Waste Streams : Do not mix waste containing 1-Oxa-7-azaspiro[3.6]decane acetate with other waste streams to prevent unintended reactions.[7]
-
Select a Compatible Container : Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[7]
-
Label the Container : The label must include the words "HAZARDOUS WASTE," the full chemical name, concentration, and the date of accumulation.[7]
Storage and Disposal
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[7]
-
Keep containers closed except when adding waste.
-
Follow institutional and regulatory guidelines for the final disposal of the hazardous waste.[4][7] This typically involves arranging for pickup by a certified hazardous waste disposal service.
Workflow and Safety Diagrams
Handling Workflow Diagram
Caption: A step-by-step workflow for the safe handling of 1-Oxa-7-azaspiro[3.6]decane acetate.
Disposal Logic Diagram
Caption: Decision-making process for the proper disposal of laboratory waste.
References
- Fisher Scientific. (2025, December 26). Safety Data Sheet.
- U.S. Water. (2015, March 25). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
- Akina Inc. (2023, January 17). Safety Data Sheet According to Regulation (EC) No 1907/2006 (REACH).
- BenchChem. (2025). Navigating the Disposal of 1-Azaspiro[3.6]decane]: A Procedural Guide for Laboratory Professionals.
- JR-1135 p.
- PubChem. 1-Oxa-7-azaspiro(4.5)decane.
- Aaronchem. (2025, August 11). Safety Data Sheet.
- Fisher Scientific. (2010, August 19). Material Safety Data Sheet.
- Carl ROTH. (2022, October 19). Safety data sheet.
- Procter & Gamble. (2024, July 29). Safety Data Sheet.
- 3M. (2015, April 15). Safety Data Sheet.
- BenchChem. (2025). Stability of 1-Azaspiro[3.6]decane in acidic and basic media.
- Sigma-Aldrich. 7-oxa-1-azaspiro[3.6]decane.
- Combi-Blocks. (2025, November 25). Safety Data Sheet.
- ResearchGate. (2018, June 8). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
- Zakarian Lab. Section I - Zakarian Lab Safety Protocol.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. akinainc.com [akinainc.com]
- 6. content.oppictures.com [content.oppictures.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
